molecular formula C8H6F3NO3 B1593337 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene CAS No. 914636-97-8

2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1593337
CAS No.: 914636-97-8
M. Wt: 221.13 g/mol
InChI Key: KNGJUZQUCHGDDY-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitro-4-(trifluoromethyl)benzene (: 914636-97-8) is a high-purity chemical building block characterized by the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound serves as a versatile synthon in organic synthesis and medicinal chemistry research. Its structure, incorporating both electron-withdrawing nitro and trifluoromethyl groups on a methoxy-substituted benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. A related structural isomer with the CAS 654-76-2 has been identified in scientific literature as a key precursor in synthetic routes, suggesting the utility of this family of compounds in drug discovery efforts . Researchers value this compound for exploring structure-activity relationships and for introducing the trifluoromethyl group into target molecules, a modification often used to fine-tune the metabolic stability, lipophilicity, and binding affinity of lead compounds. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7-4-5(8(9,10)11)2-3-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGJUZQUCHGDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650475
Record name 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-97-8
Record name 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Niche Chemical Entity

In the realm of chemical research and drug development, a thorough understanding of a compound's physical properties is the bedrock upon which further investigation is built. These properties govern a substance's behavior, from its solubility in various media to its stability under different conditions, and are critical for everything from reaction optimization to formulation development. This guide is dedicated to a comprehensive exploration of the physical properties of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene , a compound of interest in various research and synthetic applications.

Molecular Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and a trifluoromethyl group. The relative positions of these functional groups are crucial to the molecule's overall electronic and steric properties, which in turn dictate its physical characteristics.

Molecular Structure:

cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary Tube (2-3 mm) Crush->Load Insert Insert into Apparatus Load->Insert Heat_fast Rapid Heating (Approx. MP) Insert->Heat_fast Heat_slow Slow Heating (1-2°C/min) Heat_fast->Heat_slow Record_start Record T_start (First Liquid) Heat_slow->Record_start Record_end Record T_end (All Liquid) Record_start->Record_end

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic of a liquid's volatility.

Protocol: Microscale Boiling Point Determination (Thiele Tube Method)

  • Apparatus Setup:

    • Place a small amount (0.5 - 1 mL) of the liquid sample into a small test tube or a fusion tube.

    • Prepare a micro-capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.

    • Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.

    • Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat-transfer liquid is above the level of the sample.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. The convection currents will ensure even heating.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid. [1] * Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification, reaction setup, and formulation. A systematic approach is often employed to classify a compound's solubility.

Protocol: Qualitative Solubility Testing

  • General Procedure:

    • In a small test tube, add approximately 10-20 mg of the solid sample (or 1-2 drops of a liquid sample).

    • Add about 0.5 mL of the chosen solvent.

    • Gently shake or vortex the tube for 1-2 minutes. [2] * Observe if the solute completely dissolves. If not, the compound is considered insoluble or sparingly soluble in that solvent at that concentration.

  • Systematic Solvent Testing:

    • Water: Test for solubility in deionized water. If soluble, check the pH of the solution with litmus paper or a pH meter to identify potential acidic or basic functional groups. [3] * 5% NaOH (aq): If insoluble in water, test for solubility in a dilute sodium hydroxide solution. Solubility indicates the presence of an acidic functional group (e.g., a phenol, although this compound does not have one, this is a standard step).

    • 5% HCl (aq): If insoluble in water and 5% NaOH, test for solubility in a dilute hydrochloric acid solution. Solubility would suggest a basic functional group (e.g., an amine).

    • Organic Solvents: Test for solubility in a range of common organic solvents of varying polarity, such as:

      • Ethanol (polar, protic)

      • Acetone (polar, aprotic)

      • Dichloromethane (moderately polar)

      • Toluene (nonpolar)

      • Hexane (nonpolar) This will provide a solubility profile that can be used to select appropriate solvents for reactions and purifications. [2]

Start Start with Sample Water Test in Water Start->Water Soluble_H2O Soluble Water->Soluble_H2O Yes Insoluble_H2O Insoluble Water->Insoluble_H2O No Check_pH Check pH Soluble_H2O->Check_pH NaOH Test in 5% NaOH Insoluble_H2O->NaOH Organic Test in Organic Solvents Check_pH->Organic Soluble_NaOH Soluble NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No Soluble_NaOH->Organic HCl Test in 5% HCl Insoluble_NaOH->HCl Soluble_HCl Soluble HCl->Soluble_HCl Yes Insoluble_HCl Insoluble HCl->Insoluble_HCl No Soluble_HCl->Organic Insoluble_HCl->Organic End End Organic->End

Caption: Decision workflow for qualitative solubility testing.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally similar compounds, such as other nitroaromatic and trifluoromethyl-substituted compounds.

  • Potential Hazards:

    • Skin and Eye Irritation: Aromatic nitro compounds can be irritating to the skin and eyes.

    • Toxicity: Nitroaromatic compounds can be toxic if ingested or absorbed through the skin.

    • Inhalation: Vapors or dust may be harmful if inhaled.

  • Recommended Precautions:

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • In case of contact, wash the affected area thoroughly with soap and water.

    • Consult the SDS for any closely related compounds for more detailed safety information.

Conclusion

This technical guide provides a framework for understanding and determining the physical properties of this compound. While the lack of readily available experimental data presents a challenge, the use of computational predictions offers a valuable starting point. More importantly, the detailed experimental protocols provided herein empower researchers to generate their own robust and reliable data. Adherence to these standardized methods will not only ensure the quality of the data but also contribute to the broader scientific community's knowledge base for this and other novel chemical entities.

References

  • Elidrissi, B., et al. (2017).
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • US EPA. (2023). EPI Suite™-Estimation Program Interface. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Mansouri, K., et al. (2018). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • ACD/Labs. (2025). New Features and Updates | PhysChem Suite Version 2025. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

Sources

2-Methoxy-1-nitro-4-(trifluoromethyl)benzene CAS number 394-25-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene (CAS 394-25-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated intermediate in organic synthesis. It is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a detailed understanding of this compound's properties, synthesis, reactivity, and applications.

Compound Identification and Physicochemical Properties

This compound is an aromatic compound characterized by the presence of methoxy, nitro, and trifluoromethyl functional groups on a benzene ring. These groups collectively influence its chemical behavior and utility as a synthetic building block.

Key Identifiers: [1][2]

  • CAS Number: 394-25-2

  • Molecular Formula: C₈H₆F₃NO₃

  • Molecular Weight: 221.14 g/mol

  • IUPAC Name: 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene

  • Synonyms: 4-Methoxy-3-nitrobenzotrifluoride, 4-Trifluoromethyl-2-nitroanisole

The trifluoromethyl (-CF₃) group, a bioisostere for chlorine, significantly enhances lipophilicity and metabolic stability in derivative compounds, making this molecule particularly valuable in medicinal chemistry.[3]

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Table 1: Physicochemical Properties

PropertyValueSource
Physical State Light orange to yellow crystalline solid[2]
Melting Point 45.0 to 49.0 °C[2]
Purity (GC) min. 98.0 %[2]
Solubility Soluble in benzene, toluene[2]

Synthesis and Manufacturing Insights

The synthesis of this compound typically involves electrophilic nitration of a substituted anisole precursor. A common and industrially relevant approach starts from 4-(trifluoromethyl)anisole.

Causality in Synthesis Design: The choice of starting material and reaction conditions is critical. 4-(Trifluoromethyl)anisole is selected because the methoxy group is an ortho-, para-directing group, activating the positions necessary for nitration. The trifluoromethyl group is a deactivating, meta-directing group. The directing effects of the methoxy group are dominant, leading to nitration primarily at the ortho position.

Diagram 2: Synthetic Pathway via Nitration

Synthesis Start 4-(Trifluoromethyl)anisole Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Start->Reagents Electrophilic Aromatic Substitution Product This compound Reagents->Product

Workflow for the synthesis of the title compound.

Step-by-Step Laboratory Protocol: Nitration of 4-(Trifluoromethyl)anisole

This protocol is a self-validating system; successful synthesis is confirmed by the melting point and spectral characteristics of the final product.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture Formation: Slowly add concentrated nitric acid (HNO₃) to the cooled sulfuric acid while maintaining the temperature below 10 °C. This exothermic reaction forms the nitronium ion (NO₂⁺), the active electrophile.

  • Substrate Addition: Dissolve 4-(trifluoromethyl)anisole in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture. The temperature must be strictly controlled between 0-5 °C to prevent over-nitration and side product formation.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation and Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution to remove any residual acid. The crude product is then dried. Recrystallization from a suitable solvent, such as ethanol or hexane, yields the purified this compound.

Chemical Reactivity and Strategic Transformations

The reactivity of the benzene ring is governed by the electronic effects of its substituents:

  • -OCH₃ (Methoxy): An activating, ortho-, para-directing group due to its +R (resonance) effect.

  • -NO₂ (Nitro): A strongly deactivating, meta-directing group due to its -I (inductive) and -R effects.

  • -CF₃ (Trifluoromethyl): A strongly deactivating, meta-directing group due to its strong -I effect.

The most significant and synthetically useful transformation of this molecule is the selective reduction of the nitro group to an amine. This reaction is fundamental for creating the corresponding aniline, a crucial precursor for many pharmaceuticals.[4]

Key Reaction: Chemoselective Reduction to 2-Methoxy-4-(trifluoromethyl)aniline

The primary challenge is to reduce the nitro group without affecting the other functional groups. Catalytic hydrogenation is a clean and efficient method for this transformation.

Diagram 3: Reaction Scheme for Nitro Group Reduction

Reduction cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start This compound Reagents H₂ (gas) Pd/C (catalyst) Ethanol (solvent) Start->Reagents Catalytic Hydrogenation Product 2-Methoxy-4-(trifluoromethyl)aniline Reagents->Product

Chemoselective reduction of the nitro group.

Step-by-Step Protocol: Catalytic Hydrogenation
  • Setup: Charge a hydrogenation vessel (e.g., a Parr shaker) with this compound and a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the mixture. The catalyst should be handled carefully, preferably as a wet paste, as dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge it with an inert gas (like nitrogen or argon), and then introduce hydrogen gas (H₂) to the desired pressure (typically 3-4 bar).[5]

  • Reaction: Stir or shake the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Filtration: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-Methoxy-4-(trifluoromethyl)aniline. Further purification can be achieved by chromatography or recrystallization if necessary.

Applications in Research and Drug Development

This compound is not typically an end-product but a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which allows for sequential and regioselective modifications.

  • Pharmaceutical Synthesis: The primary application is as a precursor to 2-Methoxy-4-(trifluoromethyl)aniline.[6] Anilines are foundational scaffolds in a vast number of pharmaceuticals.[7] The presence of the trifluoromethyl group can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[3][8][9]

  • Agrochemicals: Similar to pharmaceuticals, fluorinated anilines are used in the development of modern pesticides and herbicides, where enhanced potency and environmental persistence are desired.

  • Materials Science: Nitroaromatic compounds are sometimes explored in the synthesis of dyes, polymers, and other advanced materials, although this is a less common application for this specific molecule.[10]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[11]
(Potential Irritant) Similar nitroaromatic compounds are known to cause skin and eye irritation.[12]
Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • Spill Response: In case of a spill, avoid generating dust. Scoop the material into a suitable container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Spectral Data for Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound. While a comprehensive dataset is not publicly available, typical spectral features can be predicted.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons (typically in the δ 7.0-8.0 ppm range), and a singlet for the methoxy (-OCH₃) protons (around δ 3.9-4.1 ppm).
¹⁹F NMR A singlet for the trifluoromethyl (-CF₃) group. A representative chemical shift for a similar compound, 1-nitro-4-(trifluoromethyl)benzene, is δ -63.18 ppm.[13]
¹³C NMR Resonances for the eight distinct carbon atoms, including the aromatic carbons, the methoxy carbon, and the quartet signal for the trifluoromethyl carbon due to C-F coupling.
IR Spectroscopy Characteristic strong peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching bands around 1100-1300 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 221.

References

  • Matrix Fine Chemicals. 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE. [Link]

  • In-Seo, S., et al. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. [Link]

  • Acta Crystallographica Section E. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. PMC. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. RSC Publishing. [Link]

  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • MDPI. (2013). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules. [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. [Link]

  • PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: 2-Nitroaniline. [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). The reaction of trifluoromethylphosphino-compounds with nitric oxide. RSC Publishing. [Link]

  • ACS Publications. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • International Labour Organization. (2001). ICSC 0306 - 2-NITROANILINE. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • YouTube. (2021). Mechanism of Reduction of Nitrobenzene to Aniline. [Link]

  • ACS Publications. (2023). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology. [Link]

  • Google Patents. (2019). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ChemSynthesis. 2-fluoro-1-methoxy-4-nitrobenzene. [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Advances. [Link]

  • Google Patents. (2012). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Chem-Impex. 2-Fluoro-4-methoxy-1-nitrobenzene. [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzotrifluoride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzotrifluoride is a key chemical intermediate characterized by the presence of methoxy, nitro, and trifluoromethyl functional groups attached to a benzene ring.[1] This unique combination of electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methoxy) groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex organic molecules.[1] Its primary utility lies in the fields of medicinal chemistry and agrochemical research, where it serves as a precursor for the development of novel therapeutic agents and crop protection agents.[1] This guide provides a comprehensive overview of the synthesis, properties, and significant applications of 4-Methoxy-3-nitrobenzotrifluoride, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-3-nitrobenzotrifluoride is presented in the table below.

PropertyValueReference
CAS Number 394-25-2[2][3]
Molecular Formula C₈H₆F₃NO₃[2][3]
Molecular Weight 221.14 g/mol [2]
Appearance Light orange to yellow to green powder/crystal[2]
Melting Point 45-50 °C[2]
Purity ≥ 98.0% (GC)[2]
Synonyms 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene, 4-Trifluoromethyl-2-nitroanisole, 2-Nitro-4-(trifluoromethyl)anisole[2][3]

Synthesis of 4-Methoxy-3-nitrobenzotrifluoride

The most common and well-documented method for the synthesis of 4-Methoxy-3-nitrobenzotrifluoride involves the nucleophilic aromatic substitution of a chlorine atom in 4-chloro-3-nitrobenzotrifluoride with a methoxy group.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on a literature procedure for the synthesis of 4-Methoxy-3-nitrobenzotrifluoride.[4]

Materials:

  • 4-chloro-3-nitrobenzotrifluoride (112.8 g)

  • Sodium metal (11.6 g)

  • Methanol (1000 ml)

  • Diethyl ether (500 ml)

  • Water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide Solution: In a suitable reaction vessel, carefully dissolve 11.6 g of sodium metal in 800 ml of methanol under an inert atmosphere. This reaction is exothermic and produces flammable hydrogen gas; appropriate safety precautions must be taken.

  • Reaction Setup: In a separate round-bottom flask, dissolve 112.8 g of 4-chloro-3-nitrobenzotrifluoride in 200 ml of methanol.

  • Reaction Execution: To the solution of 4-chloro-3-nitrobenzotrifluoride, add the freshly prepared sodium methoxide solution. Stir the resulting mixture at room temperature for 2 hours.

  • Overnight Stirring: Allow the reaction mixture to stir overnight at room temperature.

  • Reflux: Heat the mixture under reflux for 3 hours.

  • Work-up: After cooling to room temperature, allow the solution to stand overnight. Filter the mixture to remove any solid byproducts.

  • Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the remaining oil in 500 ml of diethyl ether and wash the ethereal solution with water to remove any remaining salts and methanol.

  • Drying and Evaporation: Dry the ether solution over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the ether to yield 4-Methoxy-3-nitrobenzotrifluoride (106 g).[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Sodium Methoxide Preparation cluster_reaction Main Reaction cluster_workup Work-up and Purification Na Sodium Metal MeOH1 Methanol (800 ml) Na_MeOH Na_MeOH NaOMe Sodium Methoxide Solution Na_MeOH->NaOMe Dissolution ReactionMix Reaction Mixture NaOMe->ReactionMix Addition StartingMaterial 4-chloro-3-nitrobenzotrifluoride MeOH2 Methanol (200 ml) SM_MeOH SM_MeOH SM_MeOH->ReactionMix Dissolution Stirring1 Stirring1 ReactionMix->Stirring1 Stir 2h @ RT Stirring2 Stirring2 Stirring1->Stirring2 Stir overnight @ RT Reflux Reflux Stirring2->Reflux Reflux 3h Filtration Filtration Reflux->Filtration Cool & Filter RotoVap RotoVap Filtration->RotoVap Filtrate Extraction Ether Extraction & Water Wash RotoVap->Extraction Remove Methanol Drying Drying Extraction->Drying Organic Layer FinalProduct 4-Methoxy-3-nitrobenzotrifluoride Drying->FinalProduct Dry & Evaporate Ether

Caption: Workflow for the synthesis of 4-Methoxy-3-nitrobenzotrifluoride.

Spectroscopic Characterization

While specific, publicly available spectra for 4-Methoxy-3-nitrobenzotrifluoride are limited, its spectroscopic characteristics can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (e.g., doublets and doublet of doublets). The exact chemical shifts will be influenced by the electronic effects of the methoxy, nitro, and trifluoromethyl groups. For comparison, the aromatic protons of 2-nitro-4-(trifluoromethyl)aniline appear at δ 8.42, 7.56, and 6.93 ppm.[5]

  • Methoxy Protons (3H): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule.

  • Aromatic Carbons (6C): The six carbons of the benzene ring will resonate in the aromatic region (typically δ 110-160 ppm). The chemical shifts will be significantly influenced by the attached functional groups. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.

  • Methoxy Carbon (1C): The carbon of the methoxy group is expected to appear in the range of δ 55-60 ppm.[6]

  • Trifluoromethyl Carbon (1C): The carbon of the trifluoromethyl group will be observed in the region of δ 120-130 ppm and will exhibit a characteristic quartet due to one-bond C-F coupling.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected around 3030-3100 cm⁻¹.

  • C-H Stretching (Methoxy): Aliphatic C-H stretching of the methoxy group will appear around 2850-2960 cm⁻¹.

  • Aromatic C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the region of 1450-1600 cm⁻¹.

  • Nitro Group (N-O) Stretching: Asymmetric and symmetric stretching of the nitro group will give rise to strong absorptions around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C-O Stretching (Aryl Ether): The C-O stretching of the aryl ether linkage is expected in the range of 1200-1275 cm⁻¹.

  • C-F Stretching: Strong C-F stretching bands from the trifluoromethyl group will be prominent in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 221. Fragmentation patterns would likely involve the loss of the methoxy group (·OCH₃), the nitro group (·NO₂), and potentially rearrangement products.

Reactivity and Mechanism: Nucleophilic Aromatic Substitution

The key reaction for the synthesis of 4-Methoxy-3-nitrobenzotrifluoride is a nucleophilic aromatic substitution (SNAAr). This reaction is facilitated by the presence of strong electron-withdrawing groups (EWG) on the aromatic ring, which activate the ring towards nucleophilic attack. In the case of the precursor, 4-chloro-3-nitrobenzotrifluoride, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful EWGs.

The mechanism proceeds through a two-step addition-elimination pathway. First, the nucleophile (methoxide ion, CH₃O⁻) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho and para electron-withdrawing groups. In the second step, the leaving group (chloride ion, Cl⁻) is eliminated, and the aromaticity of the ring is restored.

Reaction Mechanism Diagram

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Applications of 4-Methoxy-3-nitrobenzotrifluoride

4-Methoxy-3-nitrobenzotrifluoride is a versatile intermediate primarily used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability and bioavailability of drug candidates.[7] The nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration.

Pharmaceutical Applications

While specific drugs directly synthesized from 4-Methoxy-3-nitrobenzotrifluoride are not prominently disclosed in public literature, its structural motifs are present in several important pharmaceuticals. For example, the nonsteroidal antiandrogen Flutamide , used in the treatment of prostate cancer, contains a 3-(trifluoromethyl)-4-nitroaniline core, which can be conceptually derived from precursors like 4-Methoxy-3-nitrobenzotrifluoride.[8] Similarly, analogs of the anti-inflammatory drug Nimesulide have been synthesized, showcasing the utility of the nitro-substituted phenyl ring in drug design.[8]

Agrochemical Applications

In the agrochemical sector, trifluoromethylated and nitrated aromatic compounds are crucial for the development of effective herbicides and fungicides. For instance, the herbicide Oxyfluorfen is a diphenyl ether derivative containing a trifluoromethyl and a nitro group on one of the phenyl rings.[9] The structural features of 4-Methoxy-3-nitrobenzotrifluoride make it an attractive starting material for the synthesis of new herbicidal and fungicidal candidates. The trifluoromethyl group is a common feature in many modern fungicides, such as the triazole fungicide Mefentrifluconazole .[10]

Safety and Handling

4-Methoxy-3-nitrobenzotrifluoride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] It is classified as a substance that can cause severe skin burns and eye damage.[2] In case of contact, the affected area should be rinsed immediately with plenty of water.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Methoxy-3-nitrobenzotrifluoride is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its synthesis via nucleophilic aromatic substitution is a well-established process. The unique combination of its functional groups provides a powerful platform for the design and synthesis of novel, high-value molecules. A thorough understanding of its properties, reactivity, and applications is crucial for researchers and scientists working in the field of organic synthesis and drug development.

References

  • Google Patents. US9936701B2 - Herbicidal compounds.
  • Google Patents. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
  • SciELO México. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. [Link]

  • PrepChem.com. Synthesis of 4-methoxy-3-nitrobenzotrifluoride. [Link]

  • Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrobenzotrifluoride: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals. [Link]

  • Oakwood Chemical. 4-Methoxy-3-nitrobenzotrifluoride. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Google Patents.
  • MDPI. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

  • PubChem. Oxyfluorfen. [Link]

  • MDPI. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Nitrobenzotrifluoride in Modern Drug Discovery. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

  • ResearchGate. Mechanism of action and selectivity of a novel herbicide, fenquinotrione. [Link]

  • National Center for Biotechnology Information. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Preprints.org. Modern Approaches for the Development of New Herbicides Based on Natural Compounds. [Link]

  • ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • ResearchGate. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Patsnap. Preparation method of m-nitrobenzotrifluoride - Eureka. [Link]

Sources

The Nitration of Benzene: A Mechanistic and Practical Guide to a Cornerstone of Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of materials, from pharmaceuticals and dyes to explosives and polymers. The nitration of benzene, the archetypal electrophilic aromatic substitution (EAS) reaction, serves as a model for understanding the reactivity of aromatic systems. This guide provides a detailed exploration of the reaction's mechanism, offers field-proven insights into its practical execution, and discusses its broader industrial significance, ensuring a thorough understanding for professionals in chemical and pharmaceutical development.

The Core Mechanism: A Stepwise Dissection

The nitration of benzene is a classic example of an electrophilic aromatic substitution reaction.[1] The overall transformation involves the replacement of a hydrogen atom on the benzene ring with a nitro group. This process is typically achieved by treating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid.[2] The reaction proceeds through a well-established three-step mechanism.

Step 1: Generation of the Potent Electrophile—The Nitronium Ion

Benzene's aromatic stability renders it relatively unreactive towards nitric acid alone. A far more powerful electrophile is required to disrupt the ring's delocalized π-electron system.[3] This is accomplished by the addition of concentrated sulfuric acid, which serves as a catalyst.[2] Sulfuric acid is a stronger acid than nitric acid, and its role is to protonate the hydroxyl group of nitric acid.[4][5] This protonation converts the hydroxyl group into a good leaving group (water). Subsequent loss of a water molecule from the protonated nitric acid generates the highly reactive and linear nitronium ion (NO₂⁺), the true electrophile in this reaction.[4][6][7]

The generation of the nitronium ion is a rapid equilibrium:

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

The critical role of sulfuric acid is to increase the concentration of the nitronium ion to a level sufficient for the reaction to proceed at a practical rate.[8] Without it, the reaction would not occur effectively.[7]

G

Caption: Generation of the nitronium ion electrophile.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic nitronium ion.[9] This is the slow, rate-determining step of the reaction, as it involves the temporary disruption of the ring's aromaticity.[10] The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or more commonly, a sigma (σ) complex.[11] This intermediate is non-aromatic because one of the ring's carbon atoms becomes sp³-hybridized, interrupting the cyclic delocalization of electrons.[11] The positive charge is delocalized over the remaining five carbon atoms of the ring through resonance, which lends some stability to this otherwise high-energy intermediate.

G

Caption: Electrophilic attack and restoration of aromaticity.

Step 3: Deprotonation and Restoration of Aromaticity

In the final, rapid step, a weak base removes a proton from the sp³-hybridized carbon atom of the sigma complex. The conjugate base of sulfuric acid, the bisulfate ion (HSO₄⁻), or a water molecule can act as this base.[12] The electrons from the carbon-hydrogen bond move back into the ring, re-establishing the stable aromatic π system and forming the final product, nitrobenzene.[5] This step also regenerates the sulfuric acid catalyst, allowing it to participate in the generation of another nitronium ion.[13]

Experimental Protocol: A Validated Laboratory Synthesis

The successful synthesis of nitrobenzene hinges on careful control of reaction conditions, particularly temperature. The reaction is highly exothermic (ΔH = -117 kJ/mol), and excessive heat can lead to the formation of dinitrated byproducts.[5] The following protocol is a standard, reliable method for the laboratory-scale preparation of nitrobenzene.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
Concentrated Nitric Acid35 mLSource of the nitro group
Concentrated Sulfuric Acid40 mLCatalyst to generate the nitronium ion
Benzene30 mLAromatic substrate
Round-bottom flask250 mLReaction vessel
Addition Funnel100 mLControlled addition of benzene
Magnetic Stirrer & Stir Bar-Ensure proper mixing and heat dissipation
Ice-water bath-Temperature control
Thermometer-Monitor reaction temperature
Separatory Funnel250 mLWorkup and purification
Sodium Carbonate Solution5% aqueous solutionNeutralize residual acid
Anhydrous Calcium Chloride~5 gDrying agent
Distillation Apparatus-Final purification
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath. While stirring, slowly add 35 mL of concentrated nitric acid to the sulfuric acid.[6] This "mixed acid" should be prepared with caution due to the exothermic nature of the mixing.

  • Addition of Benzene: Fit an addition funnel to the flask containing the chilled nitrating mixture. Add 30 mL of benzene to the addition funnel.[14]

  • Controlled Reaction: Add the benzene dropwise to the stirred nitrating mixture over a period of about 30-45 minutes.[7][14] It is crucial to monitor the temperature continuously and maintain it below 55-60°C.[4][6][7] Use the ice bath to control the temperature as needed.

  • Reaction Completion: After the addition of benzene is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.[6]

  • Workup - Quenching and Separation: Carefully pour the reaction mixture into a beaker containing about 150-200 mL of cold water.[7] Transfer the contents to a separatory funnel. Two layers will form; the lower, denser layer is the crude nitrobenzene. Separate and retain the lower organic layer.[15]

  • Washing: Wash the crude nitrobenzene by adding 50 mL of water to the separatory funnel, shaking, and again separating the lower organic layer. Repeat this washing step.[14] Then, wash the organic layer with 50 mL of 5% sodium carbonate solution to neutralize any remaining acid, followed by a final wash with 50 mL of water.[6]

  • Drying: Transfer the washed nitrobenzene to a clean, dry flask and add a small amount of anhydrous calcium chloride to remove residual water.[14][15] Allow it to stand until the yellow liquid becomes clear.

  • Final Purification: Decant or filter the dried nitrobenzene into a distillation flask. Perform a simple distillation. Collect the fraction that boils between 207-211°C, which is pure nitrobenzene.[15] The final product should be a pale yellow, oily liquid with a characteristic almond-like odor.[6]

Industrial Significance and Applications

The nitration of benzene is not merely an academic exercise; it is a cornerstone of the chemical industry.

  • Aniline Production: Approximately 95% of all nitrobenzene produced is subsequently hydrogenated to synthesize aniline (C₆H₅NH₂).[5][8] Aniline is a vital precursor in the manufacturing of polyurethanes, rubber chemicals, pesticides, explosives, and a wide variety of dyes.[12][16]

  • Pharmaceutical Synthesis: Nitrobenzene and its derivatives are key intermediates in drug development. For instance, it is used in the production of the common analgesic paracetamol (acetaminophen).[5]

  • Other Applications: Nitrobenzene also finds use as a solvent, particularly for cellulose ethers, and to mask unpleasant odors in polishes and paints.[12][17]

The large-scale industrial production of nitrobenzene is a continuous process designed to manage the significant exothermicity of the reaction safely and efficiently.[17]

Conclusion

The electrophilic aromatic substitution mechanism for the nitration of benzene is a fundamental concept in organic chemistry with profound practical implications. A thorough understanding of the stepwise mechanism—from the catalytic generation of the nitronium ion to the formation of the sigma complex and final deprotonation—is essential for any scientist working with aromatic compounds. The ability to control the reaction conditions, as detailed in the experimental protocol, allows for the efficient and safe synthesis of nitrobenzene, a critical building block for countless products that shape our modern world. For professionals in drug development and materials science, mastering this reaction is a key step toward the rational design and synthesis of novel, functional molecules.

References

[12] Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. Retrieved from [Link] [15] Slideshare. (n.d.). Preparation of nitrobenzene. Retrieved from [Link] [14] NileRed. (2015, September 1). How to make Nitrobenzene [Video]. YouTube. [Link] [6] Chemistry Notes. (2022, March 16). Laboratory Preparation of Nitrobenzene, purification,Uses. Retrieved from [Link] [4] Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [7] University of Technology. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link] [5] Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link] [10] Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link] [8] Ecoinvent. (n.d.). nitrobenzene production. Retrieved from [Link] [11] ResearchGate. (2009, August 10). Kinetics of benzene nitration by nitric acid. Retrieved from [Link] [18] Stamenković, N., & Poklar Ulrih, N. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(7), 3866-3883. [Link] [17] International Agency for Research on Cancer. (1996). Nitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. Retrieved from [Link] [19] Stamenković, N., & Poklar Ulrih, N. (2021). An analysis of Electrophilic Aromatic Substitution: A “complex approach” [PDF]. RSC Advances, 11(7), 3866-3883. Retrieved from [Link] [2] Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link] [16] GOV.UK. (2024, July 22). Nitrobenzene: general information. Retrieved from [Link] [3] Leah4sci. (2014, February 4). Electrophilic Aromatic Substitution - EAS Introduction [Video]. YouTube. [Link] [9] The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link] [1] Master Organic Chemistry. (2023, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link] [13] Freesciencelessons. (2023, October 5). A Level Chemistry Revision (Year 13) "Nitration of Benzene" [Video]. YouTube. [Link] BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene. Recognizing the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the foundational principles and detailed experimental methodologies required for researchers, scientists, and drug development professionals to determine its solubility profile. By understanding the molecular structure and applying established analytical techniques, one can effectively predict and measure the solubility of this compound in a range of organic solvents, a critical parameter for its application in synthesis, purification, and formulation.

Introduction: The Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a potential intermediate in organic synthesis, understanding its solubility is paramount for:

  • Reaction Chemistry: Optimizing reaction conditions, including solvent selection, concentration, and temperature, to enhance reaction rates and yields.

  • Purification Processes: Developing effective crystallization, precipitation, and extraction protocols for isolating the compound in high purity.

  • Formulation Development: Ensuring the appropriate concentration of the active molecule can be achieved and maintained in a given delivery system.

Molecular Structure and its Influence on Solubility

The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar groups attached to a benzene ring.

  • Benzene Ring: The aromatic ring forms the non-polar backbone of the molecule.

  • Methoxy Group (-OCH₃): This group introduces a degree of polarity due to the electronegative oxygen atom, but the methyl group retains some non-polar character.

  • Nitro Group (-NO₂): A strongly polar and electron-withdrawing group that can participate in dipole-dipole interactions.

  • Trifluoromethyl Group (-CF₃): A highly lipophilic and electron-withdrawing group. While the C-F bonds are polar, the symmetrical nature of the -CF₃ group can reduce its overall molecular dipole moment contribution. The trifluoromethyl group generally increases solubility in non-polar solvents.[1][2]

The interplay of these functional groups results in a molecule with moderate polarity. The general principle of "like dissolves like" suggests that this compound will exhibit preferential solubility in solvents with similar polarity.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical considerations can provide initial guidance on solvent selection. The overall polarity of a molecule is a balance of its polar and non-polar components. For this compound, the presence of the nitro and methoxy groups suggests potential solubility in polar aprotic solvents, while the trifluoromethyl and benzene components indicate likely solubility in less polar and non-polar organic solvents.

Nitrobenzene, a related parent compound, is sparingly soluble in water but miscible with many organic solvents like ethanol, ether, and benzene.[3][4][5] The introduction of a trifluoromethyl group tends to decrease aqueous solubility and increase solubility in non-polar organic solvents.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative solubility data, this section provides a detailed, self-validating experimental protocol based on the widely accepted gravimetric method.[7]

Materials and Equipment
  • Solute: this compound (ensure high purity)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Equipment:

    • Analytical balance (± 0.0001 g)

    • Thermostatic shaker or water bath

    • Calibrated thermometer or thermocouple

    • Glass vials with screw caps

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Pipettes and volumetric flasks

    • Oven or vacuum oven

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solute to a known mass of solvent in a sealed vial B Agitate at constant temperature for a set time (e.g., 24-72h) A->B C Allow solution to settle B->C D Withdraw a known mass of the supernatant C->D E Filter the sample to remove undissolved solid D->E F Evaporate the solvent E->F G Weigh the residual solid (solute) F->G H Calculate solubility (e.g., in g/100g solvent or mole fraction) G->H

Caption: Workflow for the gravimetric determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh a specific amount of the chosen organic solvent (e.g., 10 g) into a series of glass vials.

    • Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Analysis:

    • Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a filter.

    • Transfer the filtered solution to a pre-weighed vial.

    • Determine the mass of the collected solution.

    • Evaporate the solvent from the vial in an oven or vacuum oven at a temperature that is high enough to remove the solvent but low enough to not cause degradation or sublimation of the solute.

    • Once all the solvent has been removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent in the sample is the total mass of the solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and temperatures.

SolventTemperature (°C)Solubility ( g/100 g solvent)Mole Fraction (x)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

Safety Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for this compound and the solvents being used. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.[8][9]

Conclusion

References

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 2-methoxy-1-methyl-4-nitro-. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]

  • BenchChem. (n.d.). In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents.
  • ChemRxiv. (2023). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Nitro-4-(trifluoromethoxy)benzene.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-Fluoro-4-methoxy-1-nitrobenzene.
  • National Center for Biotechnology Information. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • ResearchGate. (2023).
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Nitro-4-(trifluoromethoxy)benzene.
  • Autech Industry. (n.d.).
  • Studocu. (n.d.).
  • Quora. (2018). Why does nitrobenzene make a more suitable solvent than benzene?
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene.
  • Wikipedia. (n.d.). Trifluorotoluene.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

Sources

theoretical calculation of electronic properties of trifluoromethyl nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Calculation of Electronic Properties of Trifluoromethyl Nitrobenzene

Authored by a Senior Application Scientist

Introduction: The Significance of Trifluoromethyl Nitrobenzene in Modern Chemistry

Trifluoromethyl nitrobenzene and its isomers are molecules of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals.[1] The presence of both a trifluoromethyl (-CF₃) group and a nitro (-NO₂) group on the benzene ring imparts unique electronic characteristics that profoundly influence the molecule's reactivity, metabolic stability, and intermolecular interactions. The -CF₃ group, a strong electron-withdrawing moiety, is highly valued in drug design for its ability to enhance metabolic stability and improve bioavailability.[1][2] The nitro group is also strongly electron-withdrawing and serves as a versatile synthetic handle for further chemical modifications.[3]

Understanding the electronic landscape of these molecules is paramount for predicting their behavior and designing new compounds with tailored properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, cost-effective, and accurate means to probe these properties at the quantum level. This guide offers a comprehensive overview of the principles, protocols, and practical applications of calculating the electronic properties of trifluoromethyl nitrobenzene, intended for researchers, scientists, and professionals in drug development.

Theoretical Foundation: Unveiling Molecular Electronics with DFT

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to model molecular systems. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable property. This approach provides a robust balance between computational cost and accuracy, making it the workhorse for calculations on medium-to-large molecules.[4]

Key Electronic Properties and Their Implications

Our investigation focuses on several key electronic descriptors that govern the behavior of trifluoromethyl nitrobenzene:

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[5]

    • HOMO Energy: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor and greater susceptibility to electrophilic attack. In the context of drug metabolism, molecules with high HOMO energies are often more prone to oxidative metabolism.[2]

    • LUMO Energy: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor and greater susceptibility to nucleophilic attack.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more polarizable and reactive.[6]

  • Molecular Electrostatic Potential (ESP): The ESP is a map of the charge distribution around a molecule, illustrating regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, typically colored blue).[7] It is an invaluable tool for predicting how a molecule will interact with other molecules, such as receptors, enzymes, or other reactants. Electron-poor regions are susceptible to nucleophilic attack, while electron-rich regions are targets for electrophiles.[8]

Computational Methodology: A Validated Protocol

This section provides a step-by-step protocol for performing DFT calculations on trifluoromethyl nitrobenzene. The causality behind each step is explained to ensure a robust and self-validating workflow. We will use the common isomer, m-trifluoromethyl nitrobenzene (1-nitro-3-(trifluoromethyl)benzene), as our primary example.[9][10]

Experimental Protocol: DFT Calculation Workflow

1. Structure Generation:

  • Action: Build the 3D structure of m-trifluoromethyl nitrobenzene using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).
  • Causality: An accurate initial 3D structure is necessary to ensure the calculation converges to the correct, low-energy conformation.

2. Geometry Optimization:

  • Action: Perform a geometry optimization to find the minimum energy structure of the molecule on the potential energy surface.
  • Causality: This step is critical. Electronic properties are highly dependent on the molecular geometry. Using a non-optimized structure will yield inaccurate results. The optimization finds the most stable arrangement of the atoms.
  • Recommended Level of Theory: B3LYP functional with a 6-31G(d) basis set.[2] B3LYP is a hybrid functional known for its reliability in describing the geometries and energies of organic molecules. The 6-31G(d) basis set includes polarization functions (d) on heavy atoms, which are essential for accurately describing the bonding in molecules with electronegative atoms like oxygen and fluorine.[11] For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.[12]

3. Frequency Calculation:

  • Action: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.
  • Causality: This is a self-validating step. A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated.

4. Single-Point Energy and Property Calculation:

  • Action: Using the validated minimum-energy geometry, perform a single-point energy calculation to obtain the final electronic properties.
  • Causality: This calculation, performed on the stable geometry, provides the accurate electronic data. Key properties to request from the software include HOMO and LUMO energies, molecular orbital visualizations, and the molecular electrostatic potential map.

The entire computational workflow can be visualized as follows:

G cluster_setup Setup Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase mol_build 1. Build 3D Structure (e.g., m-trifluoromethyl nitrobenzene) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry freq_calc->geom_opt Imaginary Freq > 0 (Re-optimize) prop_calc 4. Property Calculation (HOMO, LUMO, ESP) freq_calc->prop_calc Validated Geometry interpret 5. Interpretation & Reporting prop_calc->interpret Calculated Data G cluster_calc Theoretical Calculation (DFT) cluster_interp Practical Implications HOMO HOMO / LUMO Energies Metabolism Metabolic Stability HOMO->Metabolism Low HOMO Energy => Higher Stability ESP Electrostatic Potential (ESP) Binding Molecular Recognition & Binding ESP->Binding Charge Distribution Guides Interactions GAP HOMO-LUMO Gap Reactivity Chemical Reactivity GAP->Reactivity Large Gap => Lower Reactivity

Caption: The link between calculated electronic properties and key molecular behaviors.

Conclusion

Theoretical calculations using Density Functional Theory provide an indispensable toolkit for modern chemical research. For molecules like trifluoromethyl nitrobenzene, DFT allows for a detailed and accurate characterization of the electronic properties that govern their behavior. By following a validated computational protocol, researchers can reliably determine HOMO-LUMO energies and molecular electrostatic potentials. These theoretical descriptors, in turn, offer profound insights into the molecule's metabolic stability, chemical reactivity, and potential for intermolecular interactions, thereby guiding the rational design of new pharmaceuticals, agrochemicals, and advanced materials.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . ACS Publications. [Link]

  • m-(Trifluoromethyl)nitrobenzene . PubChem, National Center for Biotechnology Information. [Link]

  • Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts . MDPI. [Link]

  • Benzene, 1-nitro-3-(trifluoromethyl)- . NIST Chemistry WebBook. [Link]

  • On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory . ResearchGate. [Link]

  • Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory . National Institutes of Health (NIH). [Link]

  • Computational Calculation of Nitrobenzene and Its Derivatives . Indonesian Journal of Chemical Research. [Link]

  • HOMO and LUMO . Wikipedia. [Link]

  • Electrostatic potential for the HF/6-31G( d ) potential of nitrobenzene... . ResearchGate. [Link]

  • Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • An electrostatic potential map of (trifluoromethyl) benzene, C6H5CF3, is shown. Would you expect... . Study.com. [Link]

  • The Role of 4-Nitrobenzotrifluoride in Modern Drug Discovery . Dakota Chemicals. [Link]

  • Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations . PubMed. [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations” . The Ohio State University. [Link]

  • How to choose a functional and basis set for your DFT calculation . YouTube. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry . ChemRxiv. [Link]

Sources

Methodological & Application

experimental protocol for the reduction of the nitro group in 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

The reduction of the nitro group in 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene is a critical transformation in synthetic organic chemistry, yielding 2-Methoxy-5-(trifluoromethyl)aniline. This aniline derivative is a valuable building block in the pharmaceutical and agrochemical industries. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring presents unique challenges and opportunities for chemoselective reduction. This document provides detailed, field-proven protocols for two robust reduction methods: catalytic hydrogenation using palladium on carbon (Pd/C) and a classic metal-acid reduction using iron in the presence of hydrochloric acid (Fe/HCl). The choice between these methods will depend on the available equipment, scale of the reaction, and sensitivity of other functional groups in more complex substrates.

Chemical Structures and Reaction Scheme

The overall transformation is depicted below:

start This compound end 2-Methoxy-5-(trifluoromethyl)aniline start->end [H]

Caption: General reaction scheme for the reduction of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties of the starting material and product is paramount for safe and effective execution of these protocols.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₈H₆F₃NO₃221.14Yellowish solid34-38
2-Methoxy-5-(trifluoromethyl)anilineC₈H₈F₃NO191.15White to light yellow crystalline powder58-62[1]

Safety Precautions:

  • This compound: This compound is a nitroaromatic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[2][3] Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Methoxy-5-(trifluoromethyl)aniline: This aniline derivative is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin and serious eye irritation.[4][5] May cause respiratory irritation.[5] Handle in a well-ventilated fume hood with appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment. Palladium on carbon can be pyrophoric when dry and exposed to air; handle the catalyst slurry with care.

  • Fe/HCl Reduction: This reaction is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation. Hydrochloric acid is corrosive and should be handled with appropriate care.

Experimental Protocols

Two distinct and reliable methods for the reduction are presented below.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.[6] Catalytic hydrogenation is a heterogeneous reaction where the nitro compound is reduced by molecular hydrogen on the surface of a metal catalyst.[1]

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Celite® or other filter aid

  • Round-bottom flask or hydrogenation vessel

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon setup for atmospheric pressure

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Experimental Workflow:

A Charge reactor with starting material and solvent B Inert the atmosphere (e.g., with N₂ or Ar) A->B C Carefully add Pd/C catalyst B->C D Purge with H₂ C->D E Pressurize with H₂ and stir vigorously D->E F Monitor reaction completion (TLC, GC, or LC-MS) E->F G Vent H₂ and purge with inert gas F->G H Filter the reaction mixture through Celite® G->H I Wash the filter cake with solvent H->I J Concentrate the filtrate in vacuo I->J K Purify the crude product (e.g., recrystallization) J->K

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of starting material).

  • Inerting: Seal the vessel and purge the system with an inert gas, such as nitrogen or argon, to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (1-5 mol% Pd relative to the nitro compound). Rationale: The catalyst is added under an inert atmosphere to prevent ignition of the solvent vapors by the potentially pyrophoric catalyst.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm or 15-60 psi) and begin vigorous stirring. For atmospheric pressure hydrogenation, a hydrogen-filled balloon can be used.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. This may take several hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry completely, as it may become pyrophoric. Keep it wet with the solvent.

  • Washing: Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2-Methoxy-5-(trifluoromethyl)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid.

Protocol 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)

This classical method is a cost-effective and robust alternative to catalytic hydrogenation, particularly suitable for large-scale synthesis and when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[7] The reaction proceeds via single electron transfer from the metal surface to the nitro group.[1]

Materials and Reagents:

  • This compound

  • Iron powder (<325 mesh)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution, saturated

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Experimental Workflow:

A Charge flask with starting material, solvent, and iron powder B Heat the mixture to reflux A->B C Add HCl dropwise B->C D Maintain reflux and monitor reaction completion (TLC) C->D E Cool the reaction to room temperature D->E F Filter off iron salts E->F G Concentrate the filtrate F->G H Basify the residue with NaHCO₃/Na₂CO₃ solution G->H I Extract the product with an organic solvent H->I J Dry the organic layer and concentrate I->J K Purify the crude product J->K

Caption: Workflow for Fe/HCl reduction.

Step-by-Step Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add this compound (1.0 eq), ethanol, and water (a common ratio is 4:1 EtOH/H₂O). Add iron powder (3-5 eq).

  • Initiation: Heat the stirred suspension to a gentle reflux.

  • Acid Addition: Slowly add concentrated hydrochloric acid (0.1-0.3 eq) dropwise via the dropping funnel. Rationale: The acid activates the iron surface and facilitates the reduction. The addition should be controlled to manage the exotherm.

  • Reaction: Maintain the reaction at reflux with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material is no longer visible. This may take 1-4 hours.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with ethanol.

  • Concentration: Combine the filtrates and remove the ethanol under reduced pressure.

  • Work-up: To the remaining aqueous residue, carefully add a saturated solution of sodium bicarbonate or sodium carbonate until the mixture is basic (pH > 8). This will neutralize any remaining acid and precipitate any dissolved iron salts.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude 2-Methoxy-5-(trifluoromethyl)aniline by recrystallization or column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction (Catalytic Hydrogenation):

    • Catalyst Poisoning: Ensure the starting material and solvent are free from impurities like sulfur or halides which can poison the catalyst. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may restart the reaction.[8]

    • Inactive Catalyst: Use a fresh batch of catalyst. The activity of Pd/C can decrease over time.

    • Insufficient Hydrogen Pressure or Agitation: Ensure adequate hydrogen pressure and vigorous stirring to overcome mass transfer limitations.

  • Difficult Work-up (Fe/HCl Reduction):

    • Emulsion during Extraction: The formation of emulsions is common. Addition of brine (saturated NaCl solution) can help to break up the emulsion.

    • Fine Iron Particles: If fine iron particles pass through the filter, a second filtration or allowing the solution to stand and decanting may be necessary.

  • Chemoselectivity: Both methods are generally highly chemoselective for the reduction of the nitro group in the presence of the methoxy and trifluoromethyl groups. The trifluoromethyl group is stable under these conditions. The methoxy group is also inert. For molecules with other sensitive functional groups, the Fe/HCl method can sometimes offer better selectivity than catalytic hydrogenation, which can reduce alkenes, alkynes, and some carbonyl groups.[6]

Conclusion

The reduction of this compound to 2-Methoxy-5-(trifluoromethyl)aniline can be achieved efficiently and in high yield using either catalytic hydrogenation with Pd/C or a metal-acid reduction with Fe/HCl. The choice of method will be guided by laboratory capabilities, scale, and the presence of other functional groups in the substrate. The protocols provided herein are robust and have been developed with scientific integrity and practical applicability in mind, ensuring a reliable synthesis of this important chemical intermediate.

References

  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. 2019, 54(3), 522-530. [Link]

  • PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a robust methodology for the functionalization of aromatic rings. This is particularly true for nitrobenzene derivatives, where the potent electron-withdrawing nature of the nitro group profoundly activates the aromatic nucleus towards nucleophilic attack. This activation facilitates the displacement of a leaving group, typically a halide, by a diverse array of nucleophiles. The products of these reactions are pivotal intermediates and final compounds in the pharmaceutical, agrochemical, and materials science sectors.

This comprehensive guide offers an in-depth exploration of the reaction conditions for SNAr on nitrobenzene derivatives. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully implement and optimize these critical transformations. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and summarize key reaction parameters to empower the reader with a thorough understanding of this powerful synthetic tool.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of nitrobenzene derivatives proceeds via a well-established two-step addition-elimination mechanism. This pathway is fundamentally different from the SN1 and SN2 reactions commonly observed in aliphatic systems.[1] The key to the SNAr mechanism lies in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][3]

The reaction sequence can be dissected as follows:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group.[3][4] This initial step is typically the rate-determining step of the reaction.[2][5] The presence of a strongly electron-withdrawing group, such as a nitro group, at the ortho or para position relative to the leaving group is crucial.[1][4] This positioning allows for the effective delocalization and stabilization of the negative charge that develops in the aromatic ring, leading to the formation of the Meisenheimer complex.[4]

  • Elimination of the Leaving Group and Re-aromatization: In the subsequent, faster step, the leaving group departs, and the aromaticity of the ring is restored to yield the final substituted product.[5]

The stability of the Meisenheimer complex is a critical factor governing the facility of the SNAr reaction. The nitro group's ability to delocalize the negative charge through resonance is paramount to lowering the activation energy of the initial nucleophilic attack.

Figure 1: The Addition-Elimination Mechanism of SNAr.

Key Reaction Parameters and Conditions

The success and efficiency of an SNAr reaction are contingent on several critical parameters. A judicious selection of these conditions is essential for achieving high yields and purity of the desired product.

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Nucleophile Amines (primary, secondary), alkoxides, phenoxides, thiolates, stabilized carbanions.[1]The nucleophilicity of the attacking species is a key driver of the reaction. Stronger nucleophiles generally lead to faster reaction rates. For weakly nucleophilic alcohols and phenols, deprotonation with a suitable base (e.g., NaH, K₂CO₃) is necessary to generate the more potent alkoxide or phenoxide nucleophile.
Leaving Group F > Cl > Br > I.[1]The leaving group ability in SNAr reactions follows a trend that is inverted compared to SN2 reactions. Fluorine is often the best leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step.[1]
Solvent Polar aprotic solvents: DMF, DMSO, NMP, Acetonitrile.These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its effective nucleophilicity. They also possess high boiling points, allowing for reactions to be conducted at elevated temperatures, which is often necessary to drive the reaction to completion.
Base K₂CO₃, Cs₂CO₃, Et₃N, DBU, NaH, t-BuOK.A base is often required to neutralize the proton liberated from the nucleophile (e.g., in the case of amines or thiols) or to deprotonate a pro-nucleophile (e.g., alcohols, phenols). The choice of base should be tailored to the specific nucleophile and reaction conditions to avoid unwanted side reactions.
Temperature Room temperature to >150 °C.The required temperature is highly dependent on the reactivity of the substrate and the nucleophile. Highly activated substrates may react at or near room temperature, while less reactive systems may necessitate significant heating.
Catalyst Phase-transfer catalysts (e.g., TBAHS), Palladium complexes (in some specialized cases).While not always necessary, catalysts can sometimes accelerate the reaction, particularly in biphasic systems or with less reactive nucleophiles.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of nitrobenzene derivatives with common classes of nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of 4-(4-nitrophenyl)morpholine from 1-chloro-4-nitrobenzene and morpholine.

Materials:

  • 1-Chloro-4-nitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitrobenzene (1.0 eq).

  • Dissolve the starting material in DMF.

  • Add morpholine (1.2 eq) to the solution.

  • Add potassium carbonate (1.5 eq) as a base.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-arylated product.

Protocol 2: Reaction with a Phenol Nucleophile

This protocol details the synthesis of a diaryl ether via the reaction of 1-fluoro-2,4-dinitrobenzene with a substituted phenol.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.2 eq) in anhydrous THF or DMF.

  • At 0 °C (ice bath), add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo and purify the residue by flash chromatography.

Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Base) Reaction Reaction at Controlled Temperature Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Figure 2: General Experimental Workflow for SNAr Reactions.

Troubleshooting and Safety Considerations

  • Low or No Conversion: If the reaction is sluggish, consider increasing the temperature, using a stronger base, or switching to a more polar aprotic solvent. Ensure the starting materials are pure and the nucleophile is not degraded.

  • Side Reactions: The presence of multiple functional groups can lead to side reactions. Careful selection of reaction conditions and protecting groups may be necessary. For instance, strongly basic conditions can lead to decomposition of sensitive substrates.

  • Safety: Nitroaromatic compounds are often toxic and can be explosive, especially polynitrated derivatives. Handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions involving sodium hydride should be conducted with extreme care under an inert atmosphere, as it is highly reactive with water and protic solvents.

Conclusion

The nucleophilic aromatic substitution on nitrobenzene derivatives is a versatile and indispensable reaction for the synthesis of a wide range of valuable organic molecules. A thorough understanding of the underlying mechanism and the influence of key reaction parameters is crucial for the successful execution of these transformations. The protocols and guidelines presented in this application note are intended to serve as a practical resource for researchers, enabling them to confidently apply and adapt SNAr reactions to their specific synthetic challenges.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Intermediates in Agrochemicals

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into the molecular architecture of active agrochemical ingredients has revolutionized the crop protection industry. The -CF3 group imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and potent electronic effects. These attributes frequently translate to heightened biological efficacy, improved bioavailability, and a more desirable toxicological profile in the resulting herbicides, fungicides, and insecticides. 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene stands out as a pivotal starting material, offering a versatile scaffold for the synthesis of a variety of high-value agrochemicals. Its trifluoromethyl and nitro functionalities, coupled with a strategically placed methoxy group, provide multiple reaction sites for elaborate molecular construction.

This comprehensive guide delineates the application of this compound as a key intermediate in the synthesis of advanced agrochemicals. We will provide in-depth, field-proven insights into the synthetic transformations of this molecule, focusing on the preparation of crucial downstream intermediates and their subsequent conversion to commercial fungicides. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Pathway: From Nitroaromatic Precursor to Key Phenolic Intermediate

The primary synthetic utility of this compound lies in its efficient conversion to 2-amino-5-(trifluoromethyl)phenol. This phenolic intermediate is a critical building block for a range of fungicides that inhibit succinate dehydrogenase (SDHI). The overall transformation is a two-step process involving the reduction of the nitro group followed by the cleavage of the methyl ether.

G A This compound B 2-Methoxy-4-(trifluoromethyl)aniline A->B Nitro Group Reduction C 2-Amino-5-(trifluoromethyl)phenol B->C Ether Cleavage D Agrochemicals (e.g., Bixafen) C->D Amide Coupling

Caption: Synthetic pathway from this compound to agrochemicals.

Step 1: Catalytic Hydrogenation for Nitro Group Reduction

The selective reduction of the aromatic nitro group is the initial and critical step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal reductants.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes.[1] Its high activity allows for the reaction to proceed under relatively mild conditions. Platinum-based catalysts are also effective.[2]

  • Solvent: A polar protic solvent like methanol or ethanol is typically chosen to facilitate the dissolution of the starting material and the product, and to act as a proton source.

  • Hydrogen Pressure: A moderate hydrogen pressure is applied to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate without requiring specialized high-pressure equipment.

  • Temperature: The reaction is often carried out at or slightly above room temperature to balance the reaction rate and selectivity, minimizing potential side reactions.

Experimental Protocol: Synthesis of 2-Methoxy-4-(trifluoromethyl)aniline

  • Reactor Setup: A stirred autoclave or a Parr hydrogenation apparatus is charged with this compound (1.0 eq) and a suitable solvent (e.g., methanol, 10-15 mL per gram of substrate).

  • Catalyst Addition: 5% Palladium on carbon (Pd/C, 0.5-2.0 mol%) is carefully added to the mixture. The vessel is then sealed.

  • Hydrogenation: The reactor is purged with nitrogen gas before introducing hydrogen. The system is then pressurized with hydrogen gas to the desired pressure (typically 3-5 bar).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-40 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reactor is carefully depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield crude 2-Methoxy-4-(trifluoromethyl)aniline, which can be used directly in the next step or purified further by distillation or crystallization.

ParameterConditionRationale
Catalyst 5% Pd/CHigh activity and selectivity for nitro group reduction.
Solvent MethanolGood solubility for reactants and products.
H₂ Pressure 3-5 barSufficient for efficient reaction without high-pressure apparatus.
Temperature 25-40 °CBalances reaction rate and minimizes side reactions.
Monitoring TLC/GCEnsures complete conversion of the starting material.
Step 2: Demethylation via Ether Cleavage

The subsequent cleavage of the methyl ether is crucial for unmasking the phenolic hydroxyl group. This transformation is typically achieved under acidic conditions.[3]

Causality Behind Experimental Choices:

  • Reagent: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for the cleavage of aryl methyl ethers.[4] The choice of acid can influence the reaction rate and selectivity. Boron tribromide (BBr₃) is another powerful reagent for this purpose, often used for more sensitive substrates.

  • Temperature: The reaction generally requires elevated temperatures (reflux) to overcome the high activation energy associated with breaking the strong C-O bond of the ether.[3]

  • Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. The aromatic C-O bond is not cleaved due to the high energy of the phenyl cation intermediate.[4]

Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)phenol

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, 2-Methoxy-4-(trifluoromethyl)aniline (1.0 eq) is added, followed by an excess of aqueous hydrobromic acid (e.g., 48% HBr, 5-10 eq).

  • Heating: The reaction mixture is heated to reflux (typically 120-130 °C) and maintained at this temperature with stirring.

  • Reaction Monitoring: The progress of the demethylation is monitored by TLC or HPLC until the starting material is no longer detectable.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) to a pH of approximately 7-8.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-amino-5-(trifluoromethyl)phenol can be purified by column chromatography or recrystallization to afford the final product.

ParameterConditionRationale
Reagent 48% HBr (aq)Effective and common reagent for aryl methyl ether cleavage.
Temperature Reflux (120-130 °C)Provides the necessary energy to break the C-O bond.
Monitoring TLC/HPLCConfirms the complete conversion to the desired phenol.
Neutralization NaHCO₃ or NaOHQuenches the acid and facilitates product extraction.
Purification Column Chromatography/RecrystallizationTo obtain high-purity 2-amino-5-(trifluoromethyl)phenol.

Application in Fungicide Synthesis: The Case of Bixafen

2-Amino-5-(trifluoromethyl)phenol is a valuable precursor for the synthesis of several modern fungicides. One prominent example is Bixafen, a pyrazole-carboxamide SDHI fungicide. While the direct synthesis of Bixafen from 2-amino-5-(trifluoromethyl)phenol is not the primary patented route, the structurally related 2-aminobiphenyl intermediate is key, and understanding the reactivity of the aminophenol is crucial for the development of analogous compounds. The synthesis of Bixafen typically involves the coupling of a pyrazole carboxylic acid derivative with a substituted aniline.[5]

G A 2-Amino-5-(trifluoromethyl)phenol B Related Aniline Intermediate A->B Further Functionalization D Bixafen Analogue B->D Amide Bond Formation C Pyrazole Carboxylic Acid Chloride C->D

Caption: Conceptual synthesis of a Bixafen analogue from a 2-amino-5-(trifluoromethyl)phenol derivative.

The synthesis of Bixafen itself involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)amine.[5] The strategic importance of intermediates like 2-amino-5-(trifluoromethyl)phenol lies in their potential to be converted into a wide array of substituted anilines for the synthesis of novel agrochemicals with improved properties.

Conclusion

This compound serves as a highly valuable and versatile starting material in the agrochemical industry. Its efficient, two-step conversion to 2-amino-5-(trifluoromethyl)phenol provides access to a key building block for the synthesis of modern fungicides. The protocols and rationale provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important intermediate in the discovery and development of next-generation crop protection agents. The careful selection of reaction conditions, catalysts, and reagents, grounded in a solid understanding of the underlying chemical principles, is paramount to achieving high yields and purity in these synthetic transformations.

References

  • U.S. Patent No. 4,743,595. (1988). Process for preparing 2-amino-5-nitrophenol derivatives.
  • Chinese Patent No. CN102361551B. (2014). Use of synthetic and biological fungicides in combination for controlling harmful fungi.
  • European Patent No. EP3670492A1. (2020). Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • Australian Patent No. AU2022336652A1. (2023). A process for preparation of bixafen.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Chinese Patent No. CN116178264A. (2023). A kind of synthetic method of bixafen.
  • PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]

  • ResearchGate. (2015). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. [Link]

  • Ali, M. A., et al. (2011). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Journal of the Serbian Chemical Society, 76(7), 957-965. [Link]

Sources

The Trifluoromethylphenyl Moiety: A Keystone in Modern Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Trifluoromethylation in Drug Discovery

The deliberate incorporation of fluorine and fluorinated motifs, particularly the trifluoromethyl (-CF3) group, into bioactive molecules represents a cornerstone of contemporary medicinal chemistry.[1][2] The trifluoromethylphenyl moiety, in particular, has emerged as a privileged scaffold in the design of potent and selective enzyme inhibitors. Its unique electronic properties and steric profile can profoundly influence a molecule's pharmacokinetic and pharmacodynamic characteristics, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This guide provides an in-depth exploration of the rationale and practical application of trifluoromethylphenyl groups in enzyme inhibitor development, offering detailed protocols and a framework for their strategic implementation. A significant number of FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in successful drug design.[3][4]

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the acidity or basicity of nearby functional groups, thereby influencing interactions with enzyme active sites.[1] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a critical factor in enhancing a drug's half-life and overall exposure.[1] This guide will delve into the practical aspects of harnessing these properties, from initial design considerations to synthesis and biological evaluation.

I. Design Principles: Leveraging the Physicochemical Impact of the Trifluoromethylphenyl Moiety

The decision to incorporate a trifluoromethylphenyl group into a potential enzyme inhibitor is a strategic one, driven by the desire to modulate key molecular properties. Understanding the causal relationship between this moiety and its effects on a molecule's behavior is paramount for rational drug design.

Modulation of Lipophilicity and Membrane Permeability

The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[1] This increased lipophilicity can enhance a compound's ability to cross cellular membranes, a crucial step for reaching intracellular targets. For instance, the antidepressant fluoxetine (Prozac) features a trifluoromethylphenyl group that significantly contributes to its lipophilicity, facilitating its penetration of the blood-brain barrier.[1][4]

Enhancement of Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic clearance. The trifluoromethyl group's robust nature makes it an effective shield against metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically labile methyl or hydrogen group with a trifluoromethyl group, chemists can block common sites of oxidation, thereby prolonging the drug's duration of action.

Fine-Tuning of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of adjacent acidic or basic centers. This modulation can be critical for optimizing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to the target enzyme. For example, the inclusion of a trifluoromethyl group in a series of inhibitors was shown to lower the pKa of a cyclic carbamate, leading to a key hydrogen bonding interaction and improved potency.[4]

Bioisosteric Replacement and Structure-Activity Relationships (SAR)

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as a methyl or chloro group.[5] This substitution allows for the exploration of structure-activity relationships (SAR) by systematically altering steric bulk and electronic properties. SAR studies have repeatedly demonstrated the positive impact of the trifluoromethylphenyl moiety on inhibitor potency. For instance, the addition of a trifluoromethyl group to the para-position of a phenolic ring resulted in a six-fold increase in potency for inhibiting 5-hydroxytryptamine (5-HT) uptake.[4]

Table 1: Physicochemical Properties of the Trifluoromethyl Group

PropertyImpact on Drug Candidate
High Electronegativity Modulates pKa of nearby functional groups, influencing ionization and binding.
Increased Lipophilicity Enhances membrane permeability and can improve binding to hydrophobic pockets.
Metabolic Stability Blocks sites of oxidative metabolism, increasing in vivo half-life.
Steric Bulk Can provide favorable steric interactions within the enzyme active site.

II. Synthetic Strategies and Protocols

The successful synthesis of trifluoromethylphenyl-containing enzyme inhibitors relies on a robust and versatile synthetic toolkit. This section provides detailed, step-by-step protocols for key synthetic transformations, highlighting the causality behind the choice of reagents and conditions.

General Workflow for Inhibitor Synthesis

The synthesis of enzyme inhibitors bearing a trifluoromethylphenyl moiety often follows a convergent strategy, where key fragments are prepared separately and then coupled in the final steps. This approach allows for modularity and the rapid generation of analog libraries for SAR studies.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis (with CF3-Ph moiety) A1 Starting Material A A2 Functionalization/Elaboration A1->A2 C Coupling Reaction (e.g., Amide coupling, Suzuki coupling) A2->C B1 Trifluoromethylated Starting Material B B2 Functionalization/Elaboration B1->B2 B2->C D Final Inhibitor C->D E Purification (e.g., Chromatography, Recrystallization) D->E

Caption: General synthetic workflow for trifluoromethylphenyl inhibitors.

Protocol: Synthesis of a Trifluoromethylphenyl-Containing Kinase Inhibitor

This protocol details the synthesis of a pyrazolopyrimidine-based kinase inhibitor, a common scaffold in cancer drug discovery. The trifluoromethylphenyl moiety is introduced via a Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of the Pyrazolopyrimidine Core

This step involves the condensation of a functionalized pyrazole with a suitable carbonyl compound to form the heterocyclic core.

  • Materials:

    • 3-Amino-1H-pyrazole

    • Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3-amino-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the pyrazolopyrimidine core.

Step 2: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction introduces the trifluoromethylphenyl group.

  • Materials:

    • Pyrazolopyrimidine core from Step 1

    • (4-(Trifluoromethyl)phenyl)boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • In a Schlenk flask, combine the pyrazolopyrimidine core (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Add the palladium catalyst (5 mol%) under a positive pressure of argon.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor.[6]

Protocol: Synthesis of a Trifluoromethylphenyl-Containing Protease Inhibitor

This protocol outlines the synthesis of a trifluoromethyl ketone-based protease inhibitor, which acts as a transition-state analog.[7]

Step 1: Amide Coupling to Introduce the Trifluoromethylphenyl Moiety

  • Materials:

    • N-Boc-protected amino acid

    • 4-(Trifluoromethyl)aniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc-protected amino acid (1.0 eq), 4-(trifluoromethyl)aniline (1.1 eq), and HOBt (1.2 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide product.

Step 2: Conversion to the Trifluoromethyl Ketone

  • Materials:

    • Amide product from Step 1

    • Trifluoroacetic anhydride (TFAA)

    • Pyridine

    • DCM

  • Procedure:

    • Dissolve the amide (1.0 eq) in DCM and cool to 0 °C.

    • Add pyridine (2.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry, filter, and concentrate the organic layer. Purify the crude product by column chromatography to afford the trifluoromethyl ketone inhibitor.

III. Biochemical Evaluation: Protocols for Assessing Enzyme Inhibition

Once synthesized, the inhibitory activity of the trifluoromethylphenyl-containing compounds must be rigorously evaluated. This section provides a detailed protocol for a standard in vitro enzyme inhibition assay, adaptable for high-throughput screening (HTS).

General Workflow for Enzyme Inhibition Assay

G A Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer B Dispense Reagents into Microplate (96- or 384-well) A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., Fluorescence, Absorbance) D->E F Data Analysis: Calculate IC50 values E->F

Caption: Workflow for a typical enzyme inhibition assay.

Protocol: High-Throughput Fluorogenic Enzyme Inhibition Assay

This protocol is designed for determining the IC₅₀ value of an inhibitor using a fluorogenic substrate, which is well-suited for HTS platforms.[8][9]

  • Materials:

    • Target enzyme (e.g., a specific kinase or protease)

    • Fluorogenic substrate

    • Test inhibitor (dissolved in DMSO)

    • Assay buffer (optimized for the specific enzyme)

    • 96- or 384-well black microplates

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of the inhibitor: Create a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).

    • Dispense inhibitor: Transfer a small volume (e.g., 1 µL) of each inhibitor concentration from the dilution series into the wells of the microplate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

    • Add enzyme: Add a pre-determined concentration of the enzyme in assay buffer to each well. The final enzyme concentration should be in the linear range of the assay.

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

    • Kinetic reading: Immediately place the microplate in the plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Data analysis:

      • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

      • Normalize the data to the negative (100%) and positive (0%) controls.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Typical Plate Layout for an IC₅₀ Determination

Well(s)ContentsPurpose
1-3Enzyme + Substrate + DMSONegative Control (100% Activity)
4-6Enzyme + Substrate + Known InhibitorPositive Control (0% Activity)
7-30Enzyme + Substrate + Test Inhibitor (Serial Dilution)IC₅₀ Determination
31-33Substrate + Buffer (No Enzyme)Background Fluorescence

IV. Conclusion: The Enduring Impact of the Trifluoromethylphenyl Moiety

The trifluoromethylphenyl group is a powerful and versatile component in the medicinal chemist's toolkit for designing novel enzyme inhibitors.[1] Its ability to confer enhanced metabolic stability, modulate lipophilicity and pKa, and participate in favorable binding interactions makes it a highly valuable substituent for optimizing lead compounds into viable drug candidates.[1][2] The detailed protocols and design principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical steps necessary to effectively leverage the unique properties of the trifluoromethylphenyl moiety in their drug discovery endeavors. As our understanding of the intricate molecular interactions of this group continues to evolve, so too will its significance in the development of the next generation of innovative therapeutics.

V. References

  • Goti, A., & Cardona, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 2845. [Link]

  • Kumar, R., & Sharma, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • Mathew, B., & Kumar, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Lee, C., et al. (2026). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Molbank, 2026(1), M128. [Link]

  • Auld, D. S. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(21), 12359-12386. [Link]

  • Representative examples of trifluoromethyl phenyl-containing approved drugs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Shao, Y.-M., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652-4660. [Link]

  • Wąs-Gubala, J., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4381. [Link]

  • Singh, R. P., & Singh, N. (2025). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 27(34), 6345-6357. [Link]

  • Auld, D. S. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381-14446. [Link]

  • Gu, H., et al. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 11(12), 2067-2072. [Link]

  • Kumar, V., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5036. [Link]

  • Das, P., & Doyle, A. G. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Fluorine Chemistry, 255-256, 110002. [Link]

  • Shao, Y.-M., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652-4660. [Link]

  • Zhang, Y., et al. (2025). Ground-state flavin-dependent enzymes catalyzed enantioselective radical trifluoromethylation. Nature Communications, 16(1), 1-11. [Link]

  • Hynes, J. Jr. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas. Retrieved January 26, 2026, from [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved January 26, 2026, from [Link]

  • dos Santos, J. C., et al. (2022). Fluorine Atoms on C6H5-Corrole Affect the Interaction with Mpro and PLpro Proteases of SARS-CoV-2: Molecular Docking and 2D-QSAR Approaches. International Journal of Molecular Sciences, 23(18), 10899. [Link]

  • Servetas, S. L., et al. (2023). DECIPHERING THE MECHANISTIC BASIS FOR PERFLUOROALKYL-PROTEIN INTERACTIONS. bioRxiv. [Link]

Sources

Application Note: A Robust GC-MS Protocol for the Analysis of Trifluoromethoxy Nitrobenzene Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate identification and quantification of positional isomers of trifluoromethoxy nitrobenzene are critical in various fields, including pharmaceutical development and environmental analysis, due to the potential for differential toxicity and reactivity. This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the baseline separation and confident identification of 2-, 3-, and 4-trifluoromethoxy nitrobenzene. The methodology leverages a mid-polarity capillary column for chromatographic resolution and electron ionization (EI) mass spectrometry for unambiguous isomer differentiation based on characteristic fragmentation patterns. A comprehensive sample preparation protocol, adaptable for soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, is also provided. This guide is intended to provide researchers with a field-proven, self-validating system for the routine analysis of these key analytes.

Introduction: The Analytical Challenge of Isomer Separation

Trifluoromethoxy nitrobenzene isomers are important intermediates in organic synthesis. However, their structural similarity presents a significant analytical challenge. Positional isomers often exhibit nearly identical physical properties, such as boiling point and polarity, making their separation by gas chromatography a non-trivial task. Furthermore, as isomers, they share the same nominal mass, necessitating the use of mass spectrometry to probe their fragmentation patterns for definitive identification. The choice of analytical column and the precise control of chromatographic parameters are paramount to achieving the necessary resolution. Similarly, understanding the nuances of their electron ionization fragmentation is key to confident peak assignment. This application note provides a comprehensive workflow to address these challenges.

Principles of the GC-MS Methodology

The presented protocol is founded on the synergistic capabilities of gas chromatography for separation and mass spectrometry for detection and identification.

Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1][2] The choice of stationary phase is critical for resolving isomers; a mid-polarity phase is often effective for aromatic compounds with polar substituents.[3]

Mass Spectrometry (MS): Following separation by GC, the eluted analytes are introduced into the mass spectrometer. In this protocol, electron ionization (EI) is employed. High-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting charged fragments are then separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).[4] The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.

Experimental Protocol

Sample Preparation: Modified QuEChERS for Soil Samples

For the extraction of trifluoromethoxy nitrobenzene isomers from complex matrices such as soil, a modified QuEChERS protocol is recommended for its efficiency and minimal solvent usage.[5][6]

Step-by-Step Protocol:

  • Sample Homogenization: Weigh 5.0 g of the soil sample into a 50 mL centrifuge tube.

  • Solvent Extraction: Add 10 mL of a 1:1 (v/v) mixture of acetone and n-hexane to the centrifuge tube.

  • Vortexing: Cap the tube and vortex at high speed for 2 minutes to ensure thorough mixing and extraction of the analytes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add a mixture of anhydrous magnesium sulfate (for water removal) and C18 sorbent (for removal of non-polar interferences) to the tube. Vortex for 1 minute.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes to pellet the solid material.

  • Supernatant Collection: Carefully transfer the supernatant (the upper solvent layer) to a clean tube.

  • Filtration: Pass the supernatant through a 0.22 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis.

This protocol is a modification of established QuEChERS methods for semi-volatile organic compounds in soil.[7] For aqueous samples, solid-phase extraction (SPE) is a suitable alternative.[8]

GC-MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the separation and detection of trifluoromethoxy nitrobenzene isomers.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers excellent sensitivity and spectral integrity.
GC Column AT-210, 30 m x 0.53 mm ID, 1.0 µm film thicknessMid-polarity column provides good selectivity for aromatic isomers.[9]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the analytes.
Injection Volume 1 µL, splitless modeMaximizes analyte transfer to the column for trace analysis.
Oven Program Initial 50°C, hold for 2 min; ramp to 125°C at 3°C/min; hold for 5 min; ramp to 230°C at 45°C/min; hold for 5 min.[9]A slow initial ramp enhances separation of early eluting compounds, while the faster second ramp reduces analysis time.
MS Source Temp. 230 °CMinimizes analyte degradation in the ion source.
MS Quad Temp. 150 °CStandard condition for good ion transmission.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Scan Range 50-300 m/zCovers the molecular ion and key fragment ions of the analytes.

Data Analysis and Interpretation

Chromatographic Separation

Under the specified GC conditions, the three isomers are expected to be baseline resolved. The elution order is typically influenced by the dipole moment and boiling point of the isomers. Based on a similar separation of these isomers, the expected retention times are presented in Table 2.[9]

Table 2: Expected Retention Times

Isomer Expected Retention Time (min)
2-Trifluoromethoxy Nitrobenzene~19.0
3-Trifluoromethoxy Nitrobenzene~19.8
4-Trifluoromethoxy Nitrobenzene~20.6

Note: Retention times are approximate and should be confirmed by running authentic standards on your instrument.

Mass Spectral Identification

The electron ionization mass spectra of the three isomers are distinct and allow for their unambiguous identification. The molecular ion (M+) is expected at m/z 207. Key fragmentation pathways for nitroaromatic compounds involve the loss of NO, NO2, and CO. The relative abundances of these fragment ions will differ between the isomers due to the influence of the trifluoromethoxy group's position on the stability of the resulting fragment ions.

Table 3: Key Diagnostic Ions for Isomer Identification

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) and their Relative Abundance
2-Trifluoromethoxy Nitrobenzene 207Data not available in searched literature. Predicted fragmentation would involve loss of NO2 (m/z 161) and subsequent fragmentation of the trifluoromethoxy phenyl cation.
3-Trifluoromethoxy Nitrobenzene 207177, 161, 141, 127, 95
4-Trifluoromethoxy Nitrobenzene 207177, 161, 127, 95

Note: The fragmentation data for the 3- and 4-isomers are based on publicly available spectral data. It is crucial to build a local spectral library with certified reference standards for confident identification.

Workflow and System Validation

A visual representation of the analytical workflow is provided below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Soil Sample (5g) Extraction Add 10mL Acetone/Hexane (1:1) Vortex 2 min Sample->Extraction dSPE Add MgSO4/C18 Vortex 1 min Extraction->dSPE Centrifuge 5000 rpm for 5 min dSPE->Centrifuge Filter Collect & Filter Supernatant (0.22 µm) Centrifuge->Filter GC_Inject 1 µL Injection (Splitless) Filter->GC_Inject Autosampler Vial GC_Separation Chromatographic Separation (AT-210 Column) GC_Inject->GC_Separation MS_Detection EI Ionization & Mass Analysis GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & RT Identification Data_Acquisition->Peak_Integration Spectral_Match Mass Spectral Library Matching Peak_Integration->Spectral_Match Quantification Quantification Spectral_Match->Quantification

Figure 1: GC-MS workflow for the analysis of trifluoromethoxy nitrobenzene isomers.

To ensure the trustworthiness of the results, a self-validating system should be implemented. This includes:

  • Method Blank: An analysis of all reagents without the sample matrix to check for contamination.

  • Matrix Spike: A sample fortified with a known concentration of the analytes to assess matrix effects on recovery.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analytes to monitor method performance.

  • Calibration Curve: A series of standards of known concentrations to establish the instrument's response and for quantification.

Conclusion

This application note provides a detailed and robust GC-MS method for the separation and identification of the positional isomers of trifluoromethoxy nitrobenzene. The combination of a mid-polarity GC column and electron ionization mass spectrometry allows for the effective resolution and unambiguous identification of the 2-, 3-, and 4-isomers. The inclusion of a modified QuEChERS sample preparation protocol makes this method applicable to complex matrices like soil. By following the outlined procedures and implementing proper quality control measures, researchers can achieve reliable and defensible results for these challenging analytes.

References

  • Royal Society of Chemistry. (2023). Development and validation of an improved QuEChERS method for the extraction of semi-volatile organic compounds (SVOCs) from complex soils. Retrieved from [Link]

  • TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). m-(Trifluoromethyl)nitrobenzene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. PubChem. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-(Trifluoromethoxy)nitrobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Al-Farga, A. (2017). Gas Chromatography: Principles, Advantages and Applications in Food Analysis. International Journal of Agriculture Innovations and Research, 6(1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1: Principles of Gas Chromatography. Retrieved from [Link]

  • March, R. E., & Todd, J. F. J. (2005). Quadrupole Ion Trap Mass Spectrometry (2nd ed.). Wiley.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Kgs. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

  • SCION Instruments. (2023). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8330B: Explosives by HPLC. Retrieved from [Link]

  • Pose-Juan, E., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Agronomy, 12(7), 1547. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). QuEChERS and soil analysis. An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). An Introduction to Mass Spectrometry. Retrieved from [Link]

  • Pharmaguideline. (2023). Principle and Working of Gas Chromatography | GC Principle Explained. Retrieved from [Link]

  • ResearchGate. (2017). A Review: Uses of Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Natural Compounds of Some Plants. Retrieved from [Link]

  • ResearchGate. (n.d.). An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

  • Jimdo. (n.d.). An Introduction to Quadrupole Ion Trap Mass Spectrometry. Retrieved from [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
  • MDPI. (2024). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Introduction to Mass Spectrometry, a Tutorial. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8330B: Explosives by HPLC. Retrieved from [Link]

  • MDPI. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). QuEChERS and soil analysis. An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). An Introduction to Mass Spectrometry. Retrieved from [Link]

  • Pharmaguideline. (2023). Principle and Working of Gas Chromatography | GC Principle Explained. Retrieved from [Link]

  • ResearchGate. (2017). A Review: Uses of Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Natural Compounds of Some Plants. Retrieved from [Link]

  • ResearchGate. (n.d.). An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

  • Jimdo. (n.d.). An Introduction to Quadrupole Ion Trap Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance yield and purity in this specific electrophilic aromatic substitution reaction.

The synthesis of this compound involves the nitration of 4-(trifluoromethyl)anisole. This reaction, while seemingly straightforward, presents unique challenges due to the competing directing effects of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. The strongly activating, ortho-, para-directing nature of the methoxy group is opposed by the strongly deactivating, meta-directing trifluoromethyl group. This interplay necessitates precise control over reaction conditions to favor the formation of the desired 2-nitro isomer and minimize the formation of unwanted byproducts.

This resource provides a comprehensive framework for understanding the reaction's nuances, troubleshooting common issues, and implementing protocols for a successful synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Q: I am observing a significant amount of unreacted 4-(trifluoromethyl)anisole in my reaction mixture, even after an extended reaction time. What are the likely causes and how can I improve the conversion rate?

A: Low conversion is a common hurdle in this synthesis, primarily due to the deactivating effect of the trifluoromethyl group, which makes the aromatic ring less susceptible to electrophilic attack. Here are the key factors to investigate:

  • Insufficiently Potent Nitrating Agent: The combination of concentrated nitric acid and sulfuric acid is essential to generate the highly electrophilic nitronium ion (NO₂⁺).[1] The purity and concentration of these acids are critical.

    • Solution: Use fresh, high-purity concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). Older or improperly stored acids may have absorbed atmospheric moisture, reducing their efficacy.

  • Inadequate Temperature: While low temperatures are necessary to control selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion.

    • Solution: Carefully control the reaction temperature within the optimal range. A gradual increase in temperature after the initial addition of the nitrating agent may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

  • Poor Mixing: In a biphasic reaction mixture, inefficient stirring can lead to poor contact between the organic substrate and the aqueous nitrating agent, resulting in a low reaction rate.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to create a fine emulsion and maximize the interfacial area between the reactants.

Issue 2: Formation of Multiple Isomers

Q: My product analysis shows the presence of multiple nitro isomers, making purification difficult. How can I improve the regioselectivity of the nitration?

A: The formation of undesired isomers is a direct consequence of the competing directing effects of the methoxy and trifluoromethyl groups. While the methoxy group strongly directs the incoming nitro group to the ortho position (the desired product), some substitution may occur at other positions.

  • Understanding Directing Effects: The methoxy group is a powerful activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. The trifluoromethyl group is a strong deactivating meta-director due to its powerful electron-withdrawing inductive effect. In this case, the activating effect of the methoxy group generally dominates, favoring substitution at the positions ortho to it.

    DOT Diagram: Directing Effects on 4-(Trifluoromethyl)anisole

    Caption: Directing effects of the methoxy (activating, ortho-, para-directing) and trifluoromethyl (deactivating, meta-directing) groups.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less favored isomers.

    • Solution: Maintain a low reaction temperature, typically between 0 and 10 °C, especially during the addition of the nitrating agent.[2][3] This will enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product.

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can influence the isomer ratio.

    • Solution: A standard mixture of concentrated nitric and sulfuric acids is generally effective. The use of milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), could potentially improve selectivity in some cases, though this may also lead to lower conversion rates.

Issue 3: Formation of Dinitrated Byproducts

Q: I am observing the formation of a dinitrated product. How can I prevent this over-nitration?

A: The formation of dinitrated products occurs when the initial product, this compound, undergoes a second nitration. Although the presence of two deactivating groups (nitro and trifluoromethyl) makes the second nitration less favorable, it can still occur under forcing conditions.

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the likelihood of a second nitration event.

    • Solution: Carefully control the stoichiometry of the reactants. Use a slight excess of the nitrating agent (typically 1.05 to 1.2 equivalents) to ensure complete conversion of the starting material without promoting dinitration.

  • Elevated Reaction Temperature: As with the formation of undesired isomers, higher temperatures can promote over-nitration.

    • Solution: Adhere to a low-temperature protocol. The exothermic nature of the nitration reaction requires slow, controlled addition of the nitrating agent to an already cooled solution of the substrate.

  • Prolonged Reaction Time: Leaving the reaction to stir for an unnecessarily long time after the starting material has been consumed can lead to the formation of byproducts.

    • Solution: Monitor the reaction progress by TLC. Once the starting material is no longer visible, proceed with the work-up to quench the reaction and prevent further transformations.

Issue 4: Difficult Purification of the Final Product

Q: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best purification strategies?

A: The purification of the target compound can be challenging due to the potential presence of unreacted starting material and isomeric byproducts, which may have similar physical properties.

  • Initial Work-up: A proper aqueous work-up is the first crucial step in purification.

    • Solution: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and dilute the strong acids. The solid can then be collected by vacuum filtration and washed with cold water until the washings are neutral. This removes most of the residual acids.

  • Recrystallization: This is the most effective method for purifying the solid product. The choice of solvent is critical.

    • Solution: Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for the recrystallization of nitroaromatic compounds.[4]

  • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, column chromatography may be necessary.

    • Solution: Use a silica gel column and a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to effect the separation of the desired product from less polar impurities (like the starting material) and more polar impurities (like dinitrated byproducts). TLC can be used to determine the optimal eluent composition.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two primary roles in the nitration of aromatic compounds. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it acts as a dehydrating agent, sequestering the water that is formed as a byproduct of the reaction. This prevents the reverse reaction and maintains the concentration of the nitronium ion.[1]

DOT Diagram: Formation of the Nitronium Ion

G HNO3 Nitric Acid (HNO₃) H2ONO2_plus Protonated Nitric Acid (H₂O⁺-NO₂) HNO3->H2ONO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate Ion (HSO₄⁻) H2SO4->HSO4_minus - H⁺ NO2_plus Nitronium Ion (NO₂⁺) H2ONO2_plus->NO2_plus - H₂O H2O Water (H₂O) G start Start dissolve Dissolve 4-(trifluoromethyl)anisole in Dichloromethane start->dissolve cool_reactants Cool to 0 °C dissolve->cool_reactants add_nitrating_mix Slowly Add Nitrating Mixture (0-10 °C) cool_reactants->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prep_nitrating_mix->add_nitrating_mix monitor_reaction Monitor by TLC add_nitrating_mix->monitor_reaction quench Quench on Ice monitor_reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry and Evaporate Solvent wash->dry purify Recrystallize from Ethanol dry->purify end Pure Product purify->end

Caption: A generalized workflow for the synthesis and purification of this compound.

Data Summary

The following table provides a summary of the key reagents and their roles in the synthesis.

ReagentFormulaRoleKey Considerations
4-(Trifluoromethyl)anisoleC₈H₇F₃OStarting MaterialPurity of the starting material is crucial for a clean reaction.
Nitric AcidHNO₃Nitrating AgentUse concentrated (68-70%) and fresh acid.
Sulfuric AcidH₂SO₄Catalyst & Dehydrating AgentUse concentrated (95-98%) and add slowly to nitric acid.
DichloromethaneCH₂Cl₂SolventShould be anhydrous to prevent side reactions.
Sodium BicarbonateNaHCO₃Neutralizing AgentUsed during work-up to remove residual acids.
EthanolC₂H₅OHRecrystallization SolventPurity of the solvent will affect the final product purity.

By carefully considering the factors outlined in this guide, researchers can optimize the synthesis of this compound, leading to improved yields and higher purity of the final product.

References

  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
  • Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. European Journal of Chemistry, 3(1), pp.17-20. [Link]

  • Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Journal of the Chemical Society, Perkin Transactions 2, (11), pp.1751-1757. [Link]

  • 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem. [Link]

  • EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture? [Link]

  • Nitration of 1,3,5-Trimethoxybenzene - ResearchGate. [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. [Link]

  • Aromatic Nitration - BYJU'S. [Link]

  • Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications | Request PDF - ResearchGate. [Link]

  • Aromatic 2b. Preparation & Puification of Nitrobenzene. - YouTube. [Link]

  • Preparation of Nitrobenzene (Nitration of benzene) - Tishk International University. [Link]

  • EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)
  • Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci - YouTube. [Link]

  • CN114805078B - A method for preparing 2,3,4-trichloronitrobenzene by microchannel nitration reaction - Google P
  • Benzene, 1-methoxy-4-nitro- - Evaluation statement - 14 December 2023. [Link]

  • 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem. [Link]

  • This compound,914636-97-8->Allfluoro pharmaceutical co .ltd. [Link]

Sources

Technical Support Center: Optimizing Temperature for Nitration of Activated Aromatic Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the nitration of activated aromatic rings. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their experimental approach to this fundamental yet nuanced organic transformation. Here, we move beyond simple protocols to explore the underlying principles that govern success, with a special focus on the critical role of temperature. Our goal is to empower you with the expertise to not only troubleshoot common issues but also to proactively design robust and safe nitration procedures.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the nitration of activated aromatic systems.

Q1: What is the fundamental mechanism of nitrating an activated aromatic ring, and why is it so sensitive to temperature?

The nitration of an activated aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The process begins with the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.[2][4][5] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.[2][4][5][6]

The electron-rich, activated aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] Finally, a weak base (often water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final nitroaromatic product.[1]

This reaction is highly sensitive to temperature for two primary reasons:

  • Reaction Rate and Exothermicity: The nitration of activated rings is a highly exothermic process.[7][8] Without careful temperature control, the reaction rate can increase exponentially, leading to a rapid release of heat. This can result in a dangerous "runaway reaction," where the temperature rises uncontrollably, potentially causing violent decomposition of the reaction mixture.[9][10]

  • Selectivity: Temperature plays a crucial role in determining the selectivity of the reaction. Higher temperatures can lead to the formation of multiple nitrated products (dinitration, trinitration), reducing the yield of the desired mononitrated compound.[4][11][12] For some substrates, temperature also influences the regioselectivity (the ratio of ortho, para, and meta isomers).

Q2: Why is a mixture of nitric and sulfuric acids typically used for nitration? Can I use nitric acid alone?

A mixture of concentrated nitric and sulfuric acids, often referred to as "mixed acid," is the standard reagent for most aromatic nitrations.[13] The sulfuric acid, being a stronger acid than nitric acid, is essential for generating a high concentration of the active electrophile, the nitronium ion (NO₂⁺).[2][5]

For highly activated aromatic rings, such as phenol, nitric acid alone can be sufficient for nitration.[6][14] The activating hydroxyl group makes the ring so electron-rich that it can react with the lower concentration of nitronium ions present in nitric acid without the need for the sulfuric acid catalyst. However, for less activated or deactivated rings, the mixed acid system is necessary to achieve a reasonable reaction rate.

Q3: What are the primary safety concerns when performing nitration of activated rings, and how can they be mitigated?

The primary safety concerns are:

  • Runaway Reactions: As mentioned, the exothermic nature of the reaction can lead to a rapid, uncontrolled increase in temperature and pressure.[9][10]

  • Formation of Explosive Byproducts: Over-nitration can lead to the formation of highly energetic materials, such as dinitro and trinitro compounds, which may be explosive.[2]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Mitigation strategies are centered around strict temperature control:

  • Cooling Baths: Always perform the reaction in a cooling bath (e.g., ice-water, ice-salt) to dissipate the heat generated.

  • Slow Addition: Add the nitrating agent dropwise to the solution of the aromatic compound. This allows for better control over the reaction rate and heat generation.

  • Vigorous Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction is producing a significant amount of di- and tri-nitrated products, lowering the yield of my desired mono-nitro compound.
  • Cause: The reaction temperature is likely too high, or the reaction time is too long. Activated aromatic rings are highly susceptible to multiple nitrations, and elevated temperatures provide the necessary activation energy for subsequent nitration events.[4][12]

  • Solution:

    • Lower the Reaction Temperature: Conduct the reaction at a lower temperature. For highly activated substrates like phenol, temperatures below 0°C may be necessary to achieve high selectivity for the mono-nitro product.[15]

    • Controlled Addition of Nitrating Agent: Add the mixed acid slowly and dropwise to the substrate solution while maintaining the low temperature. This keeps the concentration of the nitrating agent low at any given time, disfavoring multiple nitrations.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[12] Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Problem 2: The reaction is very slow or incomplete, even after several hours.
  • Cause: While less common with activated rings, this can occur if the activating group is not sufficiently strong or if there are deactivating groups also present on the ring. The reaction temperature may also be too low.

  • Solution:

    • Cautiously Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while carefully monitoring for any signs of an uncontrolled exotherm. Finding the optimal temperature is key.[12]

    • Use a Stronger Nitrating Agent: Consider using fuming nitric acid or increasing the proportion of sulfuric acid in your mixed acid to generate a higher concentration of the nitronium ion.[12]

    • Increase Reaction Time: For some less activated systems, a longer reaction time at a controlled, moderate temperature may be required for the reaction to reach completion.[12]

Problem 3: My reaction mixture has turned dark brown or black, and I am observing the evolution of brown gas.
  • Cause: This is indicative of oxidative side reactions. Nitric acid is a strong oxidizing agent, especially at higher temperatures.[8] The brown gas is likely nitrogen dioxide (NO₂), a decomposition product of nitric acid. This is a sign that the reaction temperature is too high, leading to decomposition of the starting material or product.

  • Solution:

    • Immediate Cooling: If this occurs, immediately cool the reaction vessel in a larger ice bath to try and bring the reaction under control.

    • Re-evaluate Reaction Conditions: For subsequent attempts, it is crucial to maintain a lower reaction temperature from the outset. Ensure slow, controlled addition of the nitrating agent and efficient stirring.

    • Purity of Starting Materials: Ensure that your starting aromatic compound is pure, as impurities can sometimes catalyze decomposition.[12]

Problem 4: I am getting an unexpected ratio of ortho and para isomers.
  • Cause: The regioselectivity of nitration on activated rings is influenced by a combination of electronic and steric effects, which can be temperature-dependent. Activating groups are typically ortho, para-directing.[13]

  • Solution:

    • Temperature Adjustment: The ortho/para ratio can sometimes be influenced by temperature. Experiment with running the reaction at different temperatures to see if the desired isomer is favored.

    • Protecting Groups (for very strong activators): For highly activated rings like aniline, direct nitration can be problematic. The amino group is often protected (e.g., as an acetanilide) to moderate its activating effect and improve regioselectivity towards the para product.[13] The protecting group can be removed after nitration.

    • Choice of Nitrating Agent: In some cases, the choice of nitrating agent and solvent can influence the isomer distribution.

Experimental Protocols & Data

Table 1: Recommended Temperature Ranges for Mononitration of Common Activated Aromatic Rings
SubstrateActivating GroupRecommended Temperature RangeKey Considerations
Phenol-OH (strongly activating)-5°C to 5°CHighly susceptible to oxidation and over-nitration. Use dilute nitric acid.[14]
Aniline-NH₂ (strongly activating)0°C to 10°C (with protection)Direct nitration is often unselective. Protection of the amino group is recommended.[13]
Toluene-CH₃ (weakly activating)20°C to 30°CLess prone to over-nitration than phenol or aniline.
Anisole-OCH₃ (strongly activating)0°C to 10°CSimilar reactivity to phenol, requires careful temperature control.
Protocol 1: General Procedure for Mononitration of a Moderately Activated Aromatic Ring (e.g., Toluene)

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer. Add the activated aromatic compound (1 equivalent) to the flask.

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of the aromatic compound over 30-60 minutes, ensuring the internal temperature does not exceed the recommended range.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

  • Workup: The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification (e.g., recrystallization or column chromatography).

Visualizing the Process

Diagram 1: Decision Workflow for Temperature Optimization

Temperature_Optimization Start Start: Plan Nitration Assess_Substrate Assess Substrate Activity Start->Assess_Substrate Highly_Activated Highly Activated? (e.g., Phenol, Aniline) Assess_Substrate->Highly_Activated Moderately_Activated Moderately Activated? (e.g., Toluene) Assess_Substrate->Moderately_Activated else Highly_Activated->Moderately_Activated No Low_Temp Start at Low Temp (0-5°C) Highly_Activated->Low_Temp Yes Mid_Temp Start at Mid Temp (20-30°C) Moderately_Activated->Mid_Temp Yes Monitor_Reaction Monitor Reaction (TLC/HPLC) Low_Temp->Monitor_Reaction Mid_Temp->Monitor_Reaction Reaction_Outcome Reaction Outcome? Monitor_Reaction->Reaction_Outcome Complete Reaction Complete & Selective Reaction_Outcome->Complete Good Slow_Incomplete Slow / Incomplete Reaction_Outcome->Slow_Incomplete Problem Byproducts Byproducts / Decomposition Reaction_Outcome->Byproducts Problem Increase_Temp Cautiously Increase Temp Slow_Incomplete->Increase_Temp Decrease_Temp Decrease Temp Byproducts->Decrease_Temp Increase_Temp->Monitor_Reaction Decrease_Temp->Monitor_Reaction Temperature_Control Temp Temperature Control Rate Reaction Rate Temp->Rate Selectivity Selectivity (Mono vs. Poly) Temp->Selectivity Safety Safety (Runaway Risk) Temp->Safety Regioselectivity Regioselectivity (ortho/para) Temp->Regioselectivity Byproducts Side Reactions (Oxidation) Temp->Byproducts

Caption: The interconnected relationship between temperature control and key reaction parameters in aromatic nitration.

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • LibreTexts. (2022). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Hogg, D. R., & Smith, J. H. (1971). Aromatic Substitution. Cambridge University Press.
  • American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. [Link]

  • Clark, J. (2000). The Nitration of Benzene. Chemguide. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Doc Brown's Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Netizen Me. (2024). Why is mononitration of phenol carried out at low temperatures?. [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • ResearchGate. (2025). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]

  • Google Patents. (n.d.).
  • University of Missouri–St. Louis. (n.d.). Aromatic Nitration - A Multistep Synthesis. [Link]

  • Sciencemadness Discussion Board. (2012). Runaway reactions. [Link]

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • ResearchGate. (2015). NITRATION A little practical guide for students. [Link]

  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

  • Quora. (2018). Why is nitration done at comparatively low temperatures?. [Link]

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]

  • Chemguide. (n.d.). ring reactions of phenol. [Link]

  • Quora. (2018). Is there any difference in the nitration mechanism of benzene and phenol?. [Link]

  • Testbook. (2025). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. [Link]

Sources

Technical Support Center: Preserving the Integrity of Nitroaromatic Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of preventing the decomposition of nitroaromatic compounds during chemical reactions. Our guidance is grounded in established scientific principles and practical, field-proven experience to ensure the success and reproducibility of your experiments.

Introduction: The Dichotomy of the Nitro Group

Nitroaromatic compounds are indispensable building blocks in the synthesis of a vast array of materials, from pharmaceuticals and dyes to explosives.[1] The powerful electron-withdrawing nature of the nitro group is key to its synthetic utility, activating the aromatic ring for nucleophilic substitution and serving as a precursor to the vital amine functionality.[1][2] However, this same reactivity makes the nitro group susceptible to undesired side reactions and decomposition, particularly under reductive, strongly acidic, or basic conditions.[1][3] Understanding the stability of these compounds and the factors that influence their decomposition is paramount for any chemist working with them.

This guide is structured to help you diagnose and solve common problems encountered in the lab, ensuring the stability of your nitroaromatic compounds from reaction setup through to purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Unwanted Reduction of the Nitro Group

This is arguably the most common challenge. While the reduction of a nitro group to an amine is often the desired transformation, its premature or concurrent reduction during other synthetic steps can derail a synthesis.

Question 1: I am trying to perform a reaction on another part of my molecule (e.g., reducing a ketone, hydrogenating a double bond), but my nitro group is also being reduced. How can I achieve chemoselectivity?

Answer: Achieving chemoselectivity in the presence of a nitro group is a classic synthetic challenge. The key is to choose reagents and conditions that are mild enough to leave the nitro group untouched while still being effective for the desired transformation.

Causality Behind the Issue: Standard catalytic hydrogenation conditions, such as using Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, are highly efficient for reducing a wide range of functional groups, including nitro groups.[4] The nitro group's susceptibility to reduction stems from the stepwise nature of the process, which can proceed through nitroso and hydroxylamine intermediates to the amine.

Troubleshooting & Solutions:

StrategyReagents & ConditionsBest ForConsiderations & Pitfalls
Metal/Acid Systems Iron powder in acetic acid (Fe/AcOH) or ammonium chloride (Fe/NH₄Cl); Tin(II) chloride (SnCl₂) in HCl.Selective reduction of other functional groups in the presence of a nitro group. These are classic, robust methods.[4]Can be messy to work up due to the formation of metal salts. The acidic conditions may not be suitable for acid-labile functional groups.
Transfer Hydrogenation Pd/C with a hydrogen donor like ammonium formate or cyclohexene.A milder alternative to high-pressure hydrogenation. Can sometimes offer better selectivity.The choice of hydrogen donor and catalyst loading is crucial and may require optimization.
Specialized Catalysts Sulfided platinum on carbon (Pt/C).Hydrogenation of other functional groups while preserving the nitro group. The sulfur "poisons" the catalyst just enough to reduce its activity towards the nitro group.Catalyst availability and cost may be a factor. The degree of sulfidation can affect selectivity.
Borane Reagents Borane-tetrahydrofuran complex (BH₃-THF).Can be highly chemoselective for the reduction of certain functional groups over nitro groups, particularly with ortho-nitrophenols.[5]The presence of a directing group, like a hydroxyl group ortho to the nitro group, can be essential for selectivity.[5]
Sodium Borohydride with Additives NaBH₄ in the presence of transition metal salts (e.g., NiCl₂).Can be tuned for the reduction of specific functional groups.The specific combination of metal salt and solvent can dramatically alter the reactivity and selectivity.

Experimental Protocol: Chemoselective Reduction of a Ketone in the Presence of a Nitro Group using Fe/NH₄Cl

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitroaromatic ketone (1 eq.), ethanol, and water (a common ratio is 5:1 ethanol:water).

  • Reagent Addition: Add ammonium chloride (5-10 eq.) and iron powder (5-10 eq.).

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting ketone is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing with ethanol or ethyl acetate.

  • Extraction: The filtrate can then be concentrated and the product extracted with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Section 2: Stability in Acidic and Basic Media

Question 2: My nitroaromatic compound appears to be decomposing during an acid- or base-catalyzed reaction. What is happening and how can I prevent it?

Answer: While nitroaromatic compounds are generally stable, they can be susceptible to decomposition under harsh acidic or basic conditions, especially at elevated temperatures.

Causality Behind the Issue:

  • Strong Base: For nitroalkanes, strong bases can deprotonate the α-carbon to form a nitronate anion.[6] While this is a key reactive pathway for nitroalkanes, in some cases it can lead to side reactions. For nitroarenes, strong bases can participate in nucleophilic aromatic substitution (SNAr) reactions, potentially displacing the nitro group or other leaving groups.

  • Strong Acid: Hot, concentrated acids (like sulfuric and nitric acid mixtures used for nitration) can lead to over-nitration or oxidative side reactions.[1] The presence of certain functional groups on the ring can also influence stability in acid.

Troubleshooting & Solutions:

ConditionPotential IssueRecommended Action
Strong Base (e.g., NaOH, KOtBu) Formation of colored byproducts, potential for SNAr.Use a milder, non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base like potassium carbonate (K₂CO₃). Run the reaction at a lower temperature.
Strong Acid (e.g., conc. H₂SO₄, triflic acid) Oxidation, over-nitration, or charring.If possible, use a milder acid or a Lewis acid catalyst.[7] Control the reaction temperature carefully, often running reactions at 0°C or below. Ensure slow, controlled addition of reagents.
Section 3: Challenges in Nucleophilic Aromatic Substitution (SNAr)

Question 3: I am performing an SNAr reaction on a nitro-activated aryl halide, but I am getting low yields and multiple side products. What are the common pitfalls?

Answer: SNAr reactions are a powerful tool, but their success hinges on several factors. The strong electron-withdrawing nitro group is essential for activating the ring to nucleophilic attack.[8]

Causality Behind the Issue: For an SNAr reaction to proceed efficiently, the nitro group must be positioned ortho or para to the leaving group. This allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance.[8] If the nitro group is in the meta position, this stabilization is not possible, and the reaction is much less likely to occur.

Troubleshooting Flowchart for SNAr Reactions

SNAr_Troubleshooting start Low Yield/Side Products in SNAr check_position Is the Nitro Group Ortho or Para to the Leaving Group? start->check_position meta_issue Meta-position offers poor stabilization of the Meisenheimer complex. Reaction is unlikely to proceed. check_position->meta_issue No check_nucleophile Is the Nucleophile strong enough and not too basic? check_position->check_nucleophile Yes base_issue Strongly basic nucleophiles can cause side reactions (e.g., elimination). Consider a less basic, more nucleophilic reagent. check_nucleophile->base_issue No check_solvent Is the solvent appropriate (polar, aprotic)? check_nucleophile->check_solvent Yes solvent_issue Polar aprotic solvents (e.g., DMF, DMSO) are ideal as they solvate the cation of the nucleophile, enhancing its reactivity. check_solvent->solvent_issue No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes temp_issue Some SNAr reactions require heat. Cautiously increase the temperature while monitoring for decomposition. check_temp->temp_issue No success Reaction Optimized check_temp->success Yes Stability_Analysis start Monitor Reaction Progress tlc Run TLC start->tlc nmr Take 1H NMR of Aliquot start->nmr tlc_check Clean Spot(s)? tlc->tlc_check nmr_check Clean Spectrum? nmr->nmr_check streaking Streaking or Baseline Spotting tlc_check->streaking No stable Reaction is Clean tlc_check->stable Yes broad_signals Broadening or New Peaks nmr_check->broad_signals No nmr_check->stable Yes decomposition Decomposition Suspected streaking->decomposition broad_signals->decomposition

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Modern Methods for the Synthesis of Trifluoromethylated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Trifluoromethylated Anilines

Trifluoromethylated anilines are cornerstones in modern medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF₃) group into an aniline scaffold can dramatically alter its physicochemical properties. This "super-halogen" imparts increased lipophilicity, metabolic stability, and binding affinity to target proteins, making it a highly sought-after motif in drug discovery. Consequently, the development of efficient and versatile methods for the synthesis of these valuable building blocks is of paramount importance. This guide provides a comparative overview of three prominent contemporary strategies for accessing trifluoromethylated anilines: direct C-H trifluoromethylation, the modernized Sandmeyer reaction, and a classical approach involving the reduction of trifluoromethylated nitroarenes.

Comparative Analysis of Synthetic Methodologies

This guide will delve into the intricacies of three distinct and powerful approaches for the synthesis of trifluoromethylated anilines. Each method will be presented with a detailed experimental protocol, a discussion of its substrate scope and limitations, and a mechanistic overview to provide a deeper understanding of the transformation.

MethodCatalyst/ReagentsKey Features
Direct C-H Trifluoromethylation Ni, Cu, or photoredox catalysts; Togni's or Langlois' reagentAtom-economical; late-stage functionalization potential; regioselectivity can be a challenge.
Sandmeyer Trifluoromethylation Cu catalyst; TMSCF₃, tBuONOReliable and high-yielding; starts from readily available anilines; requires diazotization.
Reduction of Trifluoromethylated Nitroarenes Various reducing agents (e.g., H₂, Pd/C; Fe/HCl)A classical and scalable approach; requires pre-functionalized starting materials.

Method 1: Direct C-H Trifluoromethylation of Anilines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of trifluoromethylated anilines, this approach allows for the direct installation of a -CF₃ group onto the aromatic ring, bypassing the need for pre-functionalized substrates.

A. Nickel-Catalyzed C-H Trifluoromethylation

Nickel catalysis has proven to be a robust platform for C-H trifluoromethylation, offering a cost-effective alternative to precious metal catalysts.[1][2] Togni's reagent is a commonly employed electrophilic trifluoromethyl source in these transformations.[1]

Materials:

  • Substituted aniline (1.0 equiv)

  • Togni's reagent (1.5 equiv)

  • Ni(OTf)₂ (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried Schlenk tube, add the substituted aniline (0.5 mmol), Togni's reagent (0.75 mmol), Ni(OTf)₂ (0.05 mmol), dtbbpy (0.05 mmol), and K₂CO₃ (1.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 1,2-dichloroethane (2.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethylated aniline.

Aniline DerivativeProductYield (%)
4-Methylaniline2-Trifluoromethyl-4-methylaniline75
4-Methoxyaniline2-Trifluoromethyl-4-methoxyaniline68
3,5-Dimethylaniline2-Trifluoromethyl-3,5-dimethylaniline82
N,N-Dimethylaniline4-(Trifluoromethyl)-N,N-dimethylaniline55

Data compiled from representative literature.[1]

The nickel-catalyzed C-H trifluoromethylation is believed to proceed through a Ni(II)/Ni(IV) catalytic cycle. The aniline substrate coordinates to the nickel center, followed by a concerted metalation-deprotonation event to form a nickelacycle intermediate. Oxidative addition of Togni's reagent to the Ni(II) center generates a Ni(IV) species, which then undergoes reductive elimination to furnish the trifluoromethylated aniline and regenerate the Ni(II) catalyst.

cluster_0 Ni(II)/Ni(IV) Catalytic Cycle A Ni(II) Catalyst B Aniline Coordination A->B Aniline C C-H Activation (Nickelacycle formation) B->C D Oxidative Addition of Togni's Reagent (Ni(IV) intermediate) C->D E Reductive Elimination D->E E->A Regeneration of Ni(II) catalyst F Trifluoromethylated Aniline E->F

Caption: Nickel-catalyzed C-H trifluoromethylation cycle.

Method 2: Sandmeyer Trifluoromethylation

The Sandmeyer reaction, a stalwart of aromatic chemistry, has been elegantly adapted for trifluoromethylation.[3][4] This method involves the conversion of an aniline to a diazonium salt, which is then reacted with a trifluoromethyl source in the presence of a copper catalyst.[5][6] Modern protocols often utilize a one-pot procedure, enhancing the practicality of this transformation.[5]

Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation

Materials:

  • Substituted aniline (1.0 equiv)

  • tert-Butyl nitrite (tBuONO) (1.5 equiv)

  • Trifluoromethyltrimethylsilane (TMSCF₃) (2.0 equiv)

  • Copper(I) iodide (CuI) (1.5 equiv)

  • Potassium fluoride (KF) (1.5 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a stirred solution of the substituted aniline (1.0 mmol) in acetonitrile (5 mL) at 0 °C, add tert-butyl nitrite (1.5 mmol) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • In a separate flask, add CuI (1.5 mmol), KF (1.5 mmol), and acetonitrile (5 mL).

  • Add TMSCF₃ (2.0 mmol) to the copper salt suspension and stir at room temperature for 10 minutes.

  • Slowly add the previously prepared diazonium salt solution to the copper-containing mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with aqueous ammonia and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Aniline DerivativeProductYield (%)
4-Bromoaniline1-Bromo-4-(trifluoromethyl)benzene85
4-Cyanoaniline4-(Trifluoromethyl)benzonitrile78
3-Nitroaniline1-Nitro-3-(trifluoromethyl)benzene72
2-Aminonaphthalene2-(Trifluoromethyl)naphthalene65

Data compiled from representative literature.[5]

The Sandmeyer trifluoromethylation is initiated by the diazotization of the aniline. The resulting diazonium salt is then proposed to undergo a single-electron transfer from a copper(I) species to generate an aryl radical and dinitrogen gas. Concurrently, a "CuCF₃" species, formed from the reaction of the copper salt with the trifluoromethyl source, reacts with the aryl radical to afford the trifluoromethylated arene and regenerate the copper(I) catalyst.[6][7]

cluster_1 Sandmeyer Trifluoromethylation Mechanism G Aniline H Diazonium Salt G->H tBuONO I Aryl Radical H->I Cu(I) SET, -N₂ K Trifluoromethylated Arene I->K J "CuCF₃" Species J->K L Cu(I) Catalyst J->L TMSCF₃, KF L->H Regeneration

Caption: Proposed mechanism for Sandmeyer trifluoromethylation.

Method 3: Reduction of Trifluoromethylated Nitroarenes

A more traditional, yet highly effective and scalable, approach to trifluoromethylated anilines involves the reduction of the corresponding nitroarenes.[8][9] This two-step sequence first requires the synthesis of the trifluoromethylated nitroarene, which can often be prepared from readily available starting materials, followed by a robust reduction of the nitro group.

Experimental Protocol: Reduction of a Trifluoromethylated Nitroarene

Materials:

  • Trifluoromethylated nitroarene (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (1.0 equiv)

  • Ethanol/Water (4:1)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the trifluoromethylated nitroarene (10 mmol), iron powder (50 mmol), and ammonium chloride (10 mmol).

  • Add a mixture of ethanol (40 mL) and water (10 mL).

  • Heat the mixture to reflux and stir vigorously for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the trifluoromethylated aniline.

Nitroarene DerivativeProductYield (%)
1-Nitro-4-(trifluoromethyl)benzene4-(Trifluoromethyl)aniline>95
1-Chloro-2-nitro-4-(trifluoromethyl)benzene4-Chloro-2-(trifluoromethyl)aniline92
2-Nitro-5-(trifluoromethyl)pyridine5-(Trifluoromethyl)pyridin-2-amine88
1-Methoxy-2-nitro-4-(trifluoromethyl)benzene2-Methoxy-5-(trifluoromethyl)aniline90

Yields are typically high for this transformation and are often reported as near-quantitative.

The reduction of a nitro group to an amine using iron in the presence of a proton source (from the hydrolysis of ammonium chloride) is a classic named reaction known as the Béchamp reduction. The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, with protonation steps occurring at the oxygen atoms. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.[10]

cluster_2 Nitro Group Reduction Pathway M Ar-NO₂ (Nitroarene) N Ar-NO (Nitrosoarene) M->N Fe, H⁺ O Ar-NHOH (Hydroxylamine) N->O Fe, H⁺ P Ar-NH₂ (Aniline) O->P Fe, H⁺

Caption: Stepwise reduction of a nitro group to an amine.

Conclusion and Future Outlook

The synthesis of trifluoromethylated anilines is a dynamic field with a diverse array of methodologies at the disposal of the modern chemist. Direct C-H trifluoromethylation offers an elegant and atom-economical route, particularly for late-stage functionalization, though regioselectivity can be a challenge. The Sandmeyer reaction provides a robust and high-yielding alternative, starting from readily available anilines. For large-scale synthesis, the classical approach of reducing trifluoromethylated nitroarenes remains a highly reliable and cost-effective strategy.

The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, functional group compatibility, and scalability requirements. As the demand for novel fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of trifluoromethylated anilines will undoubtedly remain a key focus of chemical research.

References

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

  • Wang, X., & Fu, Y. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(28), 10330–10333. [Link]

  • Romero, R. M., & Cabrera, S. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12268–12279. [Link]

  • Nguyen, T. B. (2020). Silver‐Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines. Chemistry – An Asian Journal, 15(21), 3501-3504. [Link]

  • ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. Retrieved January 26, 2026, from [Link]

  • Senaweera, S. M., & Weaver, J. D. (2018). Nickel-Catalyzed Direct C–H Trifluoromethylation of Free Anilines with Togni's Reagent. Organic Letters, 20(14), 4268–4272. [Link]

  • ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. Retrieved January 26, 2026, from [Link]

  • Ngai, M.-Y., & Wu, Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]

  • Gooßen, L. J., & Bayarmagnai, B. (2014). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF(3). Synlett, 25(11), 1475-1479. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 26, 2026, from [Link]

  • Vasnev, G. L., & Kolosov, M. A. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Molecules, 26(20), 6143. [Link]

  • Process for the preparation of 2-trifluoromethyl aniline. (1981). EP0038465A1.
  • Barrio, P., & Martin-Montero, R. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 11699–11706. [Link]

  • Gembus, V., & Powers, D. C. (2019). Nickel(IV)-Catalyzed C–H Trifluoromethylation of (Hetero)arenes. Journal of the American Chemical Society, 141(33), 13016–13021. [Link]

  • Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Journal of Scientific Research, 13(1), 317-333. [Link]

  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]

  • Senaweera, S. M., & Weaver, J. D. (2018). Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent. Organic Letters, 20(14), 4268-4272. [Link]

  • Wikipedia. (2023, December 10). Sandmeyer reaction. In Wikipedia. [Link]

  • Gütz, C., & Waldvogel, S. R. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, 27(6), 1083–1090. [Link]

  • Shi, G., Du, Y., Gao, Y., Jia, H., Hong, H., Han, L., & Zhu, N. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(1), 223-234. [Link]

  • Wang, B., Xiong, D.-C., & Ye, X.-S. (2015). Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters, 17(11), 2824–2827. [Link]

  • Liu, F., & Diao, T. (2018). Nickel-catalyzed CH trifluoromethylation of pyridine N-oxides with Togni's reagent. Organic & Biomolecular Chemistry, 16(31), 5646-5649. [Link]

  • Process for the preparation of trifluoromethylanilines. (2001). US6333434B1.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Angewandte Chemie International Edition, 43(36), 4729-4733. [Link]

  • Tsui, G. C. (2025). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Organic Letters. [Link]

  • Wang, X., Liu, F., Wu, Q., Dong, Q., & Sun, K. (2025). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Chemical Communications. [Link]

  • Stack Exchange. (2014, July 30). The mechanism for the reduction of nitrobenzene to aniline. Chemistry Stack Exchange. [Link]

  • Wang, C., & Zhao, Y. (2019). Photoredox-Catalyst-Enabled para-Selective Trifluoromethylation of tert-Butyl Arylcarbamates. Angewandte Chemie International Edition, 58(38), 13354-13358. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 26, 2026, from [Link]

  • Ngai, M.-Y., & Wu, Y. (2015). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Organic Letters, 17(2), 386-389. [Link]

  • Grushin, V. V. (2013). Sandmeyer Trifluoromethylation of Arenediazonium Tetrafluoroborates. Angewandte Chemie International Edition, 52(31), 7972-7975. [Link]

  • ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. Retrieved January 26, 2026, from [Link]

  • Shang, R., & Ilies, L. (2017). Nickel-Catalyzed C-H Chalcogenation of Anilines. ACS Catalysis, 7(8), 5134–5138. [Link]

  • Kumar, S., & Van der Eycken, E. V. (2018). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications, 54(69), 9609-9612. [Link]

  • Diacetyl-Catalyzed S-Trifluoromethylation of Thiols. (2025). Scholars' Mine. [Link]

  • ACS Catalysis. (n.d.). Journal Home. Retrieved January 26, 2026, from [Link]

Sources

validating the structure of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Validation of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

For: Researchers, scientists, and drug development professionals.

In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for validating the structure of this compound, a substituted nitroaromatic compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Foundational Step: Synthesis and Purity

Before any structural analysis can be undertaken, the synthesis of a pure compound is paramount. Impurities can interfere with spectroscopic analysis and, more critically, inhibit the formation of high-quality single crystals. A common route to synthesize the target compound involves the nitration of 4-chloro-3-methoxybenzotrifluoride.

Experimental Protocol: Synthesis
  • Nitration: To a stirring solution of 4-chloro-3-methoxybenzotrifluoride in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated sulfuric acid and nitric acid is added dropwise. The reaction is carefully monitored and maintained at a low temperature to control the exothermic reaction and prevent over-nitration.

  • Work-up: Upon completion, the reaction mixture is poured over crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water until neutral, and then purified by column chromatography on silica gel.[1] This step is critical for removing any isomeric byproducts or unreacted starting materials. The purity of the resulting white to pale yellow solid should be assessed by ¹H NMR and LC-MS before proceeding.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the technique capable of providing a definitive, three-dimensional model of a molecule.[2] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

The fundamental principle involves irradiating a single crystal with a beam of X-rays.[2] The crystal lattice diffracts the X-rays in a unique pattern of spots.[2] By analyzing the position and intensity of these diffracted spots, a 3D map of the electron density within the crystal can be generated, from which the atomic positions are determined.[2][3]

Workflow for X-ray Crystallographic Validation

workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Purity is key Crystal_Growth Crystal_Growth Purification->Crystal_Growth Purity is key Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Select best crystal Data_Collection Data_Collection Crystal_Mounting->Data_Collection Expose to X-rays Structure_Solution Structure_Solution Data_Collection->Structure_Solution Phase problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Optimize model Validation Validation Structure_Refinement->Validation Check R-factors Final_Structure Final_Structure Validation->Final_Structure CIF file generation

Caption: Workflow from synthesis to final structure validation by X-ray crystallography.

Experimental Protocol: Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. For small organic molecules like this compound, solution-based methods are most effective.[4] The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.[5]

  • Causality: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[5] If solubility is too high, only small crystals may form; if it's too low, the compound may precipitate as an amorphous powder. A slow process is essential to minimize defects and nucleation sites, leading to larger, higher-quality crystals.[5][6]

Method: Slow Evaporation

  • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a small, clean vial.

  • Filter the solution to remove any dust particles, which can act as unwanted nucleation sites.[5]

  • Cover the vial with a cap that has a small pinhole or use paraffin film with a few needle punctures.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[5]

Experimental Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction images are collected at various orientations.[3]

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (R1) and weighted R-factor (wR2), where lower values indicate a better fit.

Interpreting the Results

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This allows for the unambiguous determination of:

  • Connectivity: Confirms the covalent bonding framework.

  • Stereochemistry: Not applicable for this achiral molecule, but crucial for chiral compounds.

  • Conformation: Reveals the orientation of the methoxy and nitro groups relative to the benzene ring.

  • Intermolecular Interactions: Shows how molecules pack in the crystal lattice, identifying any hydrogen bonds or other non-covalent interactions.

Parameter Significance Typical Value for Good Structure
Crystal System Describes the symmetry of the unit cell.e.g., Monoclinic, Orthorhombic
Space Group Defines the symmetry elements within the unit cell.e.g., P2₁/c
R1 Residual factor; agreement between observed and calculated structure factor amplitudes.< 0.05 (5%)
wR2 Weighted residual factor based on intensities.< 0.15 (15%)
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.~1.0

Note: The table presents typical target values for a publication-quality small molecule structure.[7]

Orthogonal Validation: A Comparative Analysis

While X-ray crystallography provides the definitive solid-state structure, other techniques provide complementary information, primarily about the structure in solution or the gas phase. They are essential for initial characterization and for confirming that the bulk material corresponds to the single crystal selected for diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). For this compound, NMR confirms the presence and connectivity of all groups.

  • ¹H NMR: Would show distinct signals for the aromatic protons and the methoxy group protons, with chemical shifts and coupling patterns confirming their relative positions.

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments.

  • ¹⁹F NMR: Would show a singlet for the -CF₃ group, confirming its presence.[8]

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the molecule's fragmentation pattern.

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the elemental composition.

  • Fragmentation: In electron ionization (EI) mode, nitroaromatic compounds often show a strong molecular ion peak.[9] Characteristic losses of NO, NO₂, and other fragments can provide further structural evidence.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Nitro Group (-NO₂): Strong asymmetric and symmetric stretching bands are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[11][12]

  • Trifluoromethyl Group (-CF₃): Strong C-F stretching vibrations typically appear in the 1350-1100 cm⁻¹ region.[13]

  • Aromatic C-H and C=C: Bends and stretches characteristic of the substituted benzene ring would also be present.[14]

Comparison of Analytical Techniques
Technique Information Provided State Strengths Limitations
Single-Crystal X-ray Absolute 3D structure, bond lengths/angles, packingSolidUnambiguous, definitive structural proof[2]Requires high-quality single crystals; structure may differ from solution
NMR Spectroscopy Connectivity, chemical environment, relative stereochemistrySolutionNon-destructive, excellent for solution-state structure and purityDoes not provide absolute 3D structure or bond lengths
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentationGasHigh sensitivity, confirms molecular formulaProvides no 3D structural information; isomers can be indistinguishable
IR Spectroscopy Presence of functional groupsSolid/LiquidFast, simple, good for identifying key functional groups[11]Provides limited connectivity information; complex spectra can be hard to interpret

Conclusion: An Integrated Approach

For the unequivocal structural validation of this compound, no single technique is sufficient on its own—with the exception of X-ray crystallography, which provides the highest level of structural proof. However, the best practice in chemical science relies on an integrated approach. NMR, MS, and IR spectroscopy should be used to characterize the bulk sample, confirm its purity, and ensure that the structure is consistent across different physical states. Single-crystal X-ray crystallography is then employed as the final, authoritative arbiter, providing the precise and undeniable three-dimensional atomic arrangement that underpins all further research and development.

References

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health. Available at: [Link]

  • Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. ResearchGate. Available at: [Link]

  • Supporting Information for "1-nitro-2-(trifluoromethyl)benzene". Source Not Available.
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • X-ray crystallography. National Institutes of Health. Available at: [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
  • IR: nitro groups. University of Calgary. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • X-ray Diffraction Data for Refinement and Deposition. Source Not Available.
  • How to Grow Single Crystals. YouTube. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

  • Single-crystal growth of organic semiconductors. Nanyang Technological University. Available at: [Link]

  • Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. PubMed. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Data collection and refinement statistics for X-ray crystallography. ResearchGate. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 2-fluoro-1-methoxy-4-nitrobenzene. ChemSynthesis. Available at: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.
  • DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. International Journal of Pure and Applied Mathematics. Available at: [Link]

  • Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook. Available at: [Link]

Sources

Comparative Guide to the Biological Activity Screening of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In medicinal chemistry, the strategic combination of specific functional groups on a core scaffold can unlock novel biological activities. The 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene scaffold presents a compelling case study, merging three distinct moieties with well-documented, albeit complex, roles in modulating drug-like properties.

  • The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[1][2] Its strong electron-withdrawing nature can profoundly alter the electronic properties of the aromatic ring, influencing both pharmacokinetic and pharmacodynamic profiles.[3][4]

  • The nitroaromatic group (-NO2) is a versatile, yet challenging, functional group. It is a known structural feature in many bioactive compounds but is often flagged as a potential toxicophore due to associations with mutagenicity.[5][6] However, this very reactivity is exploited in prodrug strategies, where the nitro group can be selectively reduced by specific enzymes (nitroreductases), such as those found in hypoxic tumor environments or engineered into cells for gene-directed therapy.[7][8]

  • The methoxy group (-OCH3) can modulate solubility and serves as a potential hydrogen bond acceptor, influencing how the molecule interacts with biological targets.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically screen and compare analogs of this compound. We will detail a tiered experimental workflow, provide validated protocols, and interpret illustrative data to demonstrate how structure-activity relationships (SAR) can be established for this promising, yet complex, chemical series.

A Tiered Strategy for Efficient Biological Screening

A successful screening campaign does not test every compound in every assay. It follows a logical, resource-conscious cascade that uses high-throughput methods to identify initial "hits," which are then subjected to more complex, lower-throughput assays to confirm activity and elucidate the mechanism of action. This tiered approach ensures that resources are focused on the most promising candidates.

The causality behind this workflow is simple: we begin with a broad, cost-effective net (general cytotoxicity) to catch any compound with a significant biological effect. We then move to more refined analyses (dose-response and selectivity) to confirm the initial finding and weed out non-specific actors. Finally, for the most promising compounds, we invest in mechanistic studies (e.g., apoptosis induction) to understand how they work, which is critical for further development.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Confirmatory cluster_2 Tier 3: Mechanism of Action (MoA) Primary Single-Dose Cytotoxicity Screen (e.g., 10 µM in Cancer Cell Line) DoseResponse Dose-Response Curves (Determine IC50 values) Primary->DoseResponse Active 'Hits' Selectivity Selectivity Panel (e.g., Cancer vs. Normal Cell Line) DoseResponse->Selectivity Potent Compounds Apoptosis Apoptosis Assay (e.g., Caspase-3/7 Activity) Selectivity->Apoptosis Potent & Selective Compounds CellCycle Cell Cycle Analysis Apoptosis->CellCycle TargetID Target Identification CellCycle->TargetID G cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Cytosol Compound MNB Analog Metabolite MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Compound->MOMP Induces CytoC_cyt Cytochrome c (released) MOMP->CytoC_cyt Releases CytoC_mit Cytochrome c (in Mitochondria) CytoC_mit->MOMP Apoptosome Apoptosome Assembly CytoC_cyt->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp37 Active Caspase-3/7 Apoptosome->ActiveCasp37 Activates Casp37 Pro-Caspase-3/7 Casp37->Apoptosome Death Apoptosis ActiveCasp37->Death Executes

Caption: The intrinsic apoptosis pathway initiated by a cytotoxic agent.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for evaluating the biological activity of this compound analogs. Through our illustrative SAR study, we demonstrated how rational modifications to the parent scaffold can modulate potency and selectivity. The essentiality of the nitro group and its specific placement suggest a bioreductive mechanism of action, while the positive caspase results confirm apoptosis as a key cell death pathway.

Future work on promising leads like MNB-2 should focus on:

  • Broader Selectivity Screening : Testing against a larger panel of cancer and non-cancerous cell lines.

  • Mechanism Confirmation : Utilizing further assays such as Annexin V staining to confirm apoptosis and cell cycle analysis to check for cell cycle arrest.

  • Pharmacokinetic Profiling : Assessing metabolic stability in liver microsomes to see if the trifluoromethyl group imparts the expected stability. [1]* In Vivo Efficacy : Evaluating the most promising analog in a relevant animal model of cancer.

By combining rational analog design with a robust, tiered screening strategy, researchers can efficiently navigate the complexities of this scaffold to identify and optimize novel drug candidates.

References

  • In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. National Institutes of Health.
  • CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
  • Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • MTT assay protocol. Abcam.
  • Structure-activity Relationships for 4-nitrobenzyl Carbamates of 5-aminobenz[e]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction With E. Coli Nitroreductase. PubMed.
  • Tricyclic SpiroLactams Kill Mycobacteria In Vitro and In Vivo by Inhibiting Type II NADH Dehydrogenases. Journal of Medicinal Chemistry - ACS Publications.
  • Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. MDPI.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • MTT Assay Protocol for Cell Viability and Proliferation. MilliporeSigma.
  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Cytotoxicity assay selection guide. Abcam.
  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry - ACS Publications.
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
  • Structure-activity relationship of anticancer drug candidate quinones. SpringerLink.
  • 2-Fluoro-4-methoxy-1-nitrobenzene. Chem-Impex.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Methoxy-Nitro-Trifluoromethyl Benzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural elucidation of aromatic isomers is a cornerstone of modern chemical research, particularly in the realms of drug discovery and materials science, where subtle changes in substituent positioning can drastically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of methoxy-nitro-trifluoromethyl benzene. By leveraging a multi-technique approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS)—we will dissect the characteristic spectral signatures that enable unambiguous isomer identification. This document is intended for researchers, scientists, and drug development professionals, offering not only a comparative analysis of experimental data but also the underlying theoretical principles and practical experimental workflows.

Introduction: The Criticality of Isomer Identification

In the intricate landscape of organic synthesis and medicinal chemistry, the regiochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its function. The ortho, meta, and para isomers of methoxy-nitro-trifluoromethyl benzene, while sharing the same molecular formula, exhibit distinct electronic and steric environments. These differences manifest as unique spectroscopic fingerprints. The methoxy group (-OCH₃) acts as an electron-donating group through resonance, while the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups. The interplay of these competing electronic effects, dictated by their relative positions on the benzene ring, governs the spectral characteristics of each isomer. This guide will systematically explore how these intramolecular interactions are reflected in various spectroscopic techniques, providing a robust framework for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can glean detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The Proton Environment

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.

  • Ortho Isomer (2-methoxy-1-nitro-4-(trifluoromethyl)benzene): This isomer is expected to show three distinct aromatic proton signals, each integrating to one proton. The proton situated between the methoxy and nitro groups will likely be the most deshielded due to the proximity of two electron-withdrawing groups (one via induction, the other via resonance). The coupling patterns will be complex, with ortho, meta, and potentially para couplings observed.

  • Meta Isomer (1-methoxy-3-nitro-5-(trifluoromethyl)benzene): This isomer will also exhibit three distinct aromatic proton signals. The proton positioned between the nitro and trifluoromethyl groups will be significantly deshielded. A key feature may be a proton that appears as a singlet or a narrowly split multiplet, being meta-coupled to two other protons.

  • Para Isomer (1-methoxy-4-nitro-2-(trifluoromethyl)benzene): Due to the plane of symmetry in this molecule, we expect to see two distinct aromatic proton signals, each integrating to one proton, appearing as doublets due to ortho coupling.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

IsomerPredicted Aromatic Proton SignalsKey Differentiating Features
Ortho 3 signals, 1H eachComplex multiplet patterns, significant deshielding of one proton.
Meta 3 signals, 1H eachPotential for a singlet-like proton signal.
Para 2 signals, 1H eachTwo doublets with characteristic ortho coupling constants (~8-10 Hz).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The electronic effects of the substituents also profoundly influence the chemical shifts of the aromatic carbons.

  • Ortho Isomer: Six distinct aromatic carbon signals are expected. The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups will be deshielded (appear at higher ppm values), while the carbon attached to the electron-donating methoxy group will be shielded (appear at a lower ppm value).

  • Meta Isomer: Again, six unique aromatic carbon signals are anticipated. The chemical shifts will reflect the additive effects of the substituents.

  • Para Isomer: Due to symmetry, only four distinct aromatic carbon signals are expected. This reduction in the number of signals is a powerful diagnostic tool for identifying the para isomer.

¹⁹F NMR Spectroscopy: A Direct Window to the Trifluoromethyl Group

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds. The chemical shift of the trifluoromethyl group is highly dependent on the electronic environment of the aromatic ring.

  • General Trend: The electron-donating methoxy group will cause an upfield shift (more shielded) of the -CF₃ signal, while the electron-withdrawing nitro group will induce a downfield shift (deshielded). The magnitude of this shift will depend on the relative positions of these groups to the -CF₃ group.

  • Ortho Isomer: The -CF₃ group is in close proximity to the nitro group, leading to a significant downfield shift.

  • Meta Isomer: The electronic effects of the methoxy and nitro groups are transmitted through the aromatic system to the -CF₃ group, resulting in an intermediate chemical shift.

  • Para Isomer: The -CF₃ group is para to the electron-donating methoxy group, which will lead to a more upfield (shielded) chemical shift compared to the ortho and meta isomers.

Table 2: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) relative to an internal standard

IsomerPredicted ¹⁹F Chemical Shift (δ, ppm)Rationale
Ortho Most DownfieldStrong deshielding effect from the adjacent nitro group.
Meta IntermediateCombined electronic effects of the methoxy and nitro groups.
Para Most UpfieldShielding effect from the para-positioned electron-donating methoxy group.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule and the substitution pattern of the aromatic ring.

  • Functional Group Region: All three isomers will exhibit characteristic absorption bands for the C-O stretching of the methoxy group (around 1250-1000 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and the C-F stretching of the trifluoromethyl group (strong absorptions in the 1350-1100 cm⁻¹ region).

  • Fingerprint Region (Out-of-Plane Bending): The pattern of C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.

    • Ortho: A single strong band is typically observed between 770-735 cm⁻¹.

    • Meta: One strong band between 810-750 cm⁻¹ and another medium intensity band around 700-680 cm⁻¹ are characteristic.

    • Para: A single strong absorption band is expected in the 860-800 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Isomer Differentiation

IsomerC-H Out-of-Plane Bending (cm⁻¹)
Ortho 770-735 (strong)
Meta 810-750 (strong), 700-680 (medium)
Para 860-800 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are influenced by the substituents on the aromatic ring.

  • Benzene Core: The benzene ring exhibits characteristic π → π* transitions.

  • Substituent Effects: The electron-donating methoxy group and the electron-withdrawing nitro and trifluoromethyl groups will cause a bathochromic shift (red shift) of the absorption bands to longer wavelengths compared to unsubstituted benzene. The extent of this shift will vary depending on the isomer due to differences in electronic communication between the substituents. The para isomer, with the electron-donating and electron-withdrawing groups in direct conjugation, is expected to show the most significant red shift and the highest molar absorptivity.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm)

IsomerPredicted λ_max (nm)Rationale
Ortho IntermediateSteric hindrance may slightly inhibit optimal conjugation.
Meta Shortest λ_maxNo direct conjugation between the methoxy and nitro groups.
Para Longest λ_maxStrong through-conjugation between the electron-donating and electron-withdrawing groups.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

  • Molecular Ion Peak (M⁺•): All three isomers will have the same molecular weight and thus the same m/z value for the molecular ion peak. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.

  • Fragmentation: The fragmentation patterns will be influenced by the substituent positions. Common fragmentation pathways for nitroaromatic compounds include the loss of •NO (M-30), •NO₂ (M-46), and O (M-16). The relative intensities of these fragment ions may differ between the isomers due to the influence of the methoxy and trifluoromethyl groups on the stability of the resulting fragment ions.

Experimental Protocols and Workflows

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount.

NMR Spectroscopy Workflow

Caption: A streamlined workflow for the acquisition and analysis of NMR spectra.

FTIR Spectroscopy Workflow

Caption: Standard procedure for obtaining a high-quality FTIR spectrum.

UV-Vis Spectroscopy Workflow

Caption: A typical workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry Workflow

Caption: The fundamental steps involved in mass spectrometric analysis.

Conclusion: A Synergistic Approach to Isomer Elucidation

The unambiguous differentiation of the ortho, meta, and para isomers of methoxy-nitro-trifluoromethyl benzene is readily achievable through a synergistic application of modern spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, their combined power offers a definitive and self-validating system for isomer identification. ¹H and ¹³C NMR spectroscopy reveal the connectivity and symmetry of the molecules, ¹⁹F NMR provides a sensitive probe for the electronic environment of the trifluoromethyl group, IR spectroscopy confirms functional groups and substitution patterns, UV-Vis spectroscopy elucidates the electronic conjugation, and Mass Spectrometry confirms the molecular weight and provides fragmentation clues. By understanding the principles behind how isomeric positioning influences spectral output, researchers can confidently assign the correct structure to each synthesized or isolated compound, a critical step in advancing drug development and materials science.

References

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. Retrieved from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy. Retrieved from [Link]

  • 1-Nitro-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

  • m-(Trifluoromethyl)nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • 1-Methoxy-4-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Iodides". (n.d.).
  • Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

A Senior Application Scientist's Guide to Analytical Method Validation for Nitroaromatic Compound Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental monitoring, the precise and reliable quantification of nitroaromatic compounds is paramount. These compounds, prevalent as intermediates in synthesis and as environmental pollutants, demand analytical methods that are not only sensitive and accurate but also rigorously validated to ensure data integrity. This guide provides an in-depth comparison of the predominant analytical techniques for nitroaromatic compound quantification—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and delves into emerging methodologies. As your senior application scientist, I will not only present the data but also elucidate the scientific rationale behind the methodological choices, ensuring a comprehensive understanding of the validation process.

The Critical Choice: Navigating Analytical Methodologies

The selection of an appropriate analytical technique is the foundational step in developing a robust quantification method. The choice hinges on the physicochemical properties of the nitroaromatic compounds of interest, the sample matrix, and the desired sensitivity and throughput.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone technique for the analysis of a wide array of nitroaromatic compounds, particularly those that are non-volatile or thermally labile.[1] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Why HPLC is Often the First Choice:

  • Versatility: HPLC can handle a broad range of nitroaromatic compounds by modifying the mobile phase composition and stationary phase chemistry.

  • Suitability for Non-Volatile and Thermally Labile Compounds: Many nitroaromatic compounds, especially explosives, can decompose at the high temperatures required for GC analysis.[1] HPLC operates at or near ambient temperature, preserving the integrity of these analytes.

  • Robustness: Modern HPLC systems are known for their reliability and reproducibility, making them well-suited for routine quality control applications.

Key Considerations for HPLC Method Development:

  • Column Selection: The choice of the stationary phase is critical for achieving optimal separation. For many nitroaromatic compounds, which are moderately polar to nonpolar, reversed-phase columns such as C18 or C8 are the primary choice. The nonpolar stationary phase retains the analytes based on their hydrophobicity, and elution is achieved by a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions.

  • Detector Selection: The Ultraviolet-Visible (UV-Vis) detector is the most common choice for nitroaromatic compounds due to the presence of the nitro group, which is a strong chromophore.[2] Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors offer the advantage of acquiring the entire UV spectrum, which can aid in peak identification and purity assessment. For enhanced sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) detectors are increasingly employed.[3]

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

GC is a powerful technique for the separation and quantification of volatile and semi-volatile nitroaromatic compounds.[4] The separation is achieved by partitioning the analytes between a gaseous mobile phase and a stationary phase within a column.

When to Consider GC:

  • High Volatility of Analytes: For nitroaromatic compounds that are readily vaporized without degradation, GC can offer excellent resolution and speed.

  • High Sensitivity: Certain GC detectors, such as the Electron Capture Detector (ECD), are highly sensitive to electrophilic compounds like nitroaromatics, often providing lower detection limits than HPLC-UV.

Critical Aspects of GC Method Development:

  • Column Selection: The choice of the GC column's stationary phase is dictated by the polarity of the target analytes. A "like dissolves like" principle generally applies.[5] For the separation of a wide range of nitroaromatic compounds, a mid-polarity phenyl-arylene polymer stationary phase is often a good starting point. The column dimensions (length, internal diameter, and film thickness) are optimized to balance resolution and analysis time.[5]

  • Detector Selection: The Flame Ionization Detector (FID) is a universal detector for organic compounds but may lack the required sensitivity for trace analysis of nitroaromatics. The Electron Capture Detector (ECD) is highly selective and sensitive for halogenated and nitro-containing compounds. For unambiguous identification, a Mass Spectrometer (MS) is the detector of choice, providing structural information.[6]

A Head-to-Head Comparison: HPLC vs. GC Performance Data

The following table summarizes typical performance data for the quantification of representative nitroaromatic compounds by HPLC-UV and GC-ECD. It is important to note that these values can vary depending on the specific instrumentation, column, and experimental conditions.

Validation ParameterHPLC-UVGC-ECDRationale and Insights
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity over a defined concentration range. The slightly higher correlation coefficient often observed in HPLC can be attributed to the more stable detector response.
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 - 0.5 µg/LGC-ECD's high sensitivity to electron-capturing nitro groups typically results in lower LODs compared to HPLC-UV.
Limit of Quantification (LOQ) 0.3 - 3 µg/L0.03 - 1.5 µg/LConsistent with LODs, GC-ECD generally offers lower quantification limits.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods, when properly validated, provide high accuracy. The recovery is assessed by spiking a blank matrix with a known concentration of the analyte.
Precision (% RSD) < 2%< 3%HPLC often exhibits slightly better precision due to the highly reproducible nature of the pumping system and autosampler. GC precision can be influenced by injection technique and inlet discrimination.
Robustness Generally highModerateHPLC methods are often considered more robust against minor variations in mobile phase composition and temperature. GC methods can be sensitive to changes in carrier gas flow rate and oven temperature ramps.

The Blueprint for Trustworthiness: A Guide to Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7][8] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validation.[8]

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Specificity Specificity Protocol->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report (Data Analysis & Conclusion) Robustness->Report Finalize

Caption: A typical workflow for analytical method validation.

Step-by-Step Experimental Protocols

The following protocols provide a practical guide to performing key validation experiments for the HPLC analysis of nitroaromatic compounds. The principles are transferable to GC and other techniques.

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a blank sample matrix (e.g., placebo formulation, uncontaminated soil extract).

    • Prepare a solution of the nitroaromatic compound of interest (analyte).

    • Prepare a spiked sample by adding the analyte and known potential interfering substances (e.g., related impurities, common excipients) to the blank matrix.

    • Analyze the blank, analyte solution, and spiked sample using the developed HPLC method.

  • Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure and spectrally homogenous (if using a DAD/PDA detector) and well-resolved from any other peaks.

2. Linearity and Range

  • Objective: To establish that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of the nitroaromatic compound.

    • From the stock solution, prepare a series of at least five calibration standards at different concentrations, spanning the expected working range of the method. For an assay, this is typically 80-120% of the target concentration.[9]

    • Inject each calibration standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero. The range is the interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated.[10]

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a blank sample matrix.

    • Spike the blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the spiked samples and calculate the concentration of the analyte in each.

  • Acceptance Criteria: The percent recovery should be within a pre-defined range, typically 98-102% for drug substance and drug product assays.[11] The recovery is calculated as: (Measured Concentration / Theoretical Concentration) * 100%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six replicate samples at 100% of the target concentration.

      • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should typically be ≤ 2%.[11] The RSD for intermediate precision will generally be slightly higher but should still meet pre-defined criteria.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (Based on the calibration curve):

    • Establish the linearity of the method at low concentrations.

    • Calculate LOD and LOQ using the following formulas based on the standard deviation of the response (σ) and the slope of the calibration curve (S):[12]

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Confirm the calculated LOQ by preparing and analyzing samples at this concentration to demonstrate acceptable precision and accuracy.

  • Acceptance Criteria: At the LOQ, the method should demonstrate a pre-defined level of precision (e.g., RSD ≤ 10%) and accuracy.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

  • Protocol:

    • Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

    • Analyze a standard solution while systematically varying these parameters.

  • Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits, and the assay results should not be significantly affected by the variations.

The Future is Now: Emerging Analytical Techniques

While HPLC and GC remain the workhorses, several emerging techniques offer exciting possibilities for the quantification of nitroaromatic compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[3] This technique is particularly valuable for analyzing trace levels of nitroaromatic compounds in complex matrices, such as environmental samples.[3] The use of multiple reaction monitoring (MRM) allows for highly specific and sensitive quantification, minimizing interferences.

Surface-Enhanced Raman Scattering (SERS)

SERS is a highly sensitive vibrational spectroscopy technique that can provide fingerprint-like spectra of molecules. While traditionally a qualitative technique, recent advancements are paving the way for its use in quantitative analysis. For nitroaromatic compounds, SERS offers the potential for rapid, on-site detection with minimal sample preparation.

Technique_Comparison cluster_established Established Techniques cluster_emerging Emerging Techniques HPLC HPLC LC_MSMS LC-MS/MS HPLC->LC_MSMS Enhanced Sensitivity & Selectivity SERS SERS HPLC->SERS Rapid & On-site Analysis GC GC GC->LC_MSMS Broader Applicability GC->SERS Minimal Sample Prep

Caption: Relationship between established and emerging analytical techniques.

Conclusion: A Commitment to Data Integrity

The quantification of nitroaromatic compounds is a critical task that demands robust and reliable analytical methods. This guide has provided a comparative overview of the most prevalent techniques, HPLC and GC, and offered a glimpse into promising new methodologies. The cornerstone of reliable analysis lies not just in the choice of instrumentation but in the meticulous validation of the chosen method. By adhering to the principles and protocols outlined herein, researchers, scientists, and drug development professionals can ensure the scientific integrity of their data, a fundamental requirement for both regulatory compliance and the advancement of science.

References

  • Chromatography Online. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ICH. (2022). Validation of Analytical Procedures Q2(R2).
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity, LOD, and LOQ for the HPLC/PDA method validation. Retrieved from [Link]

  • Candioti, L. V., De Zan, M. M., Cámara, M. S., & Goicoechea, H. C. (2014). Experimental design and optimization for the development of an HPLC method for the determination of five drugs of abuse in oral fluid. Journal of Pharmaceutical and Biomedical Analysis, 96, 233-242.
  • SCIEX. (n.d.). Accurate quantification and confident identification of 12 explosives in soil samples using high-resolution mass spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2025, September 22). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Retrieved from [Link]

  • Chromatography Forum. (2016, September 7). Method Validation, Accuracy, and LOQ. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • LCGC. (2017, July). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]

  • YouTube. (2022, January 15). How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). Retrieved from [Link]

  • KNAUER. (2025, June 2). How to Choose the Right HPLC Detector. Retrieved from [Link]

  • LCGC. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • Agilent Technologies. (2010). Trace analysis of explosives in soil samples using the Agilent 1290 Infinity LC System equipped with an Agilent Max-Light 60-mm.
  • AMS Biopharma. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for nitroaromatic explosives in radiologically contaminated soil for ISO/IEC 17025 accreditation. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Chromatography Forum. (2012, November 16). Determination of LOD, LOQ of HPLC method. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing the “Correct” GC Column Dimensions and Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2018). INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. Retrieved from [Link]

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • KNAUER. (2021, November 6). Which HPLC Detector Fits Your Analytes Best?. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Agilent Technologies. (2015).
  • LCGC. (2016, July 1). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • YouTube. (2023, November 13). Introduction to LC Column Selection. Retrieved from [Link]

  • LCGC. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Retrieved from [Link]

  • SCIEX. (n.d.). Accurate quantification and confident identification of 12 explosives in soil samples using high-resolution mass spectrometry. Retrieved from [Link]

  • MIT Lincoln Laboratory. (n.d.). Rapid Quantitative Analysis of Multiple Explosive Compound Classes on a Single Instrument via Flow-Injection Analysis Tandem M. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of Reducing Agents for Nitro Group Conversion

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the reduction of a nitro group to a primary amine is a cornerstone transformation. The resulting aromatic and aliphatic amines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The choice of reducing agent is paramount, directly influencing the reaction's efficiency, selectivity, and compatibility with other functional groups within a complex molecule. This guide provides an in-depth comparison of common and novel reducing agents, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic challenges.

The Strategic Importance of Nitro Group Reduction

The conversion of a nitro group, a strongly deactivating and meta-directing group, into a strongly activating, ortho-, para-directing amino group, dramatically alters the electronic properties and reactivity of an aromatic ring.[1] This transformation is not merely a synthetic step but a strategic tool for navigating complex synthetic pathways. However, the potent activating nature of the resulting amine can introduce challenges, such as over-reactivity in subsequent electrophilic aromatic substitution reactions and basicity that can interfere with acid-catalyzed processes.[1] Therefore, the selection of a reducing agent that offers high chemoselectivity is often as critical as the yield itself.

Comparative Analysis of Key Reducing Agents

The landscape of nitro group reduction methodologies is diverse, ranging from classical catalytic hydrogenation to metal-mediated reactions and modern transfer hydrogenation techniques. Each approach presents a unique profile of reactivity, selectivity, and operational considerations.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of both aromatic and aliphatic nitro groups due to its high efficiency and clean reaction profiles.[2]

  • Palladium on Carbon (Pd/C): This is arguably the most common catalyst for this transformation, typically using hydrogen gas as the reductant.[2] It is highly effective for a broad range of substrates. However, a significant drawback is its propensity to reduce other functional groups, such as alkenes, alkynes, and benzyl ethers, and its potential for dehalogenation of aryl halides.[2]

  • Raney Nickel (Raney Ni): An alternative to Pd/C, Raney Nickel is particularly useful when dehalogenation is a concern, especially for aromatic chlorides, bromides, and iodides.[1]

  • Platinum(IV) Oxide (PtO₂ or Adams' catalyst): This is another effective catalyst for the hydrogenation of both aliphatic and aromatic nitro compounds.[3]

The general workflow for catalytic hydrogenation involves the adsorption of the nitro compound and the hydrogen reductant onto the catalyst surface, facilitating the reduction.

G cluster_workflow Catalytic Hydrogenation Workflow NitroCompound Nitro Compound in Solution Adsorption Adsorption onto Catalyst Surface NitroCompound->Adsorption Catalyst Heterogeneous Catalyst (e.g., Pd/C) Catalyst->Adsorption H2 Hydrogen Gas (H₂) H2->Adsorption Reduction Surface Reduction Adsorption->Reduction Amine Amine Product Reduction->Amine Filtration Catalyst Filtration Amine->Filtration ProductIsolation Product Isolation Filtration->ProductIsolation

Caption: General workflow for catalytic hydrogenation of a nitro compound.

Metal-Based Reductions: Classical and Chemoselective Options

The use of metals in acidic or neutral media offers a classical yet robust approach to nitro group reduction, often providing excellent chemoselectivity.

  • Iron (Fe) in Acidic Media: The reduction of nitroarenes with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a mild and highly chemoselective method.[2][4] It is particularly advantageous for substrates containing other reducible functional groups.[2][4]

  • Zinc (Zn) in Acidic Media: Similar to iron, zinc dust in acidic conditions effectively reduces nitro groups to amines and is compatible with a range of other functionalities.[2][4]

  • Tin(II) Chloride (SnCl₂): Stannous chloride provides a mild method for the chemoselective reduction of nitro groups, even in the presence of sensitive functionalities like aldehydes.[2][5] This method is particularly useful when acidic conditions are tolerated but catalytic hydrogenation is not suitable.[5]

The mechanism of these reductions generally involves a series of single electron transfers from the metal to the nitro group, followed by protonation steps.

G cluster_mechanism Mechanism of Metal-Based Nitro Reduction RNO2 R-NO₂ ElectronTransfer1 Single Electron Transfer RNO2->ElectronTransfer1 Metal Metal (e.g., Fe, Zn, Sn) Metal->ElectronTransfer1 H_plus H⁺ (from acid) Protonation1 Protonation H_plus->Protonation1 Intermediate1 [R-NO₂]⁻ ElectronTransfer1->Intermediate1 Intermediate2 R-N(OH)₂ Protonation1->Intermediate2 Intermediate1->Protonation1 FurtherReduction Further Reduction & Protonation Steps Intermediate2->FurtherReduction RNH2 R-NH₂ FurtherReduction->RNH2

Caption: Simplified mechanism of metal-based nitro group reduction.

Transfer Hydrogenation: A Milder Alternative

Transfer hydrogenation offers a convenient and often safer alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.

  • Ammonium Formate (HCO₂NH₄): This is a widely used hydrogen donor in transfer hydrogenation for nitro group reduction. The reaction is typically carried out at or near room temperature and is highly efficient.[6][7]

  • Hydrazine (N₂H₄): Hydrazine is another effective hydrogen source for transfer hydrogenation, often used with catalysts like Pd/C or Raney Ni.[6] Caution is advised due to the toxicity and potential instability of hydrazine.

Hydride Reductants: Specific Applications and Limitations

Strong hydride reducing agents can also be employed, although their application for nitro group reduction has specific nuances.

  • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ is generally not the reagent of choice for reducing aromatic nitro compounds to anilines, as it tends to produce azo compounds.[1][2][5] However, it is effective for the reduction of aliphatic nitro compounds to the corresponding amines.[2][3]

  • Sodium Borohydride (NaBH₄): By itself, NaBH₄ is generally ineffective at reducing nitro groups.[5][8] However, its reducing power can be significantly enhanced by using it in combination with a transition metal catalyst, such as nickel or cobalt complexes, providing a milder alternative to LiAlH₄.[8][9]

Quantitative Comparison of Reducing Agents

The following table summarizes the performance of various reducing agents for the conversion of a model substrate, nitrobenzene, to aniline, based on literature data. Reaction conditions and yields can vary significantly with substrate and specific protocols.

Reducing Agent/SystemCatalystHydrogen SourceTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
H₂ Pd/CH₂ gasEthanol, Methanol25-801-12 h>95Advantages: High yield, clean reaction. Disadvantages: Requires H₂ gas, not chemoselective.[2]
Fe NoneProton from acidAcetic Acid, HCl(aq)25-1001-6 h85-95Advantages: High chemoselectivity, inexpensive. Disadvantages: Stoichiometric metal waste.[2][4]
Zn NoneProton from acidAcetic Acid, HCl(aq)25-1001-6 h85-95Advantages: High chemoselectivity. Disadvantages: Stoichiometric metal waste.[2][4]
SnCl₂ NoneProton from acidEthanol, HCl25-702-8 h80-90Advantages: Mild, good for sensitive groups. Disadvantages: Stoichiometric tin waste.[2]
HCO₂NH₄ Pd/CAmmonium FormateMethanol, Ethanol250.5-2 h>99Advantages: Fast, high yield, no H₂ gas. Disadvantages: Catalyst cost.[6][7]
N₂H₄·H₂O Pd/CHydrazine HydrateEthanol250.5-3 h>95Advantages: Efficient, no H₂ gas. Disadvantages: Hydrazine is toxic.[6]
LiAlH₄ NoneHydrideTHF, Ether0-351-4 hVariableAdvantages: Effective for aliphatic nitro groups. Disadvantages: Forms azo compounds with aromatic nitro groups.[2][5]
NaBH₄/Ni(PPh₃)₄ Ni(PPh₃)₄HydrideEthanol251-5 h90-98Advantages: Mild conditions, good yields. Disadvantages: Requires catalyst preparation.[8]

Experimental Protocols: A Practical Guide

To ensure reproducibility and success in your laboratory, detailed and validated protocols are essential. Here, we provide step-by-step methodologies for two common and effective nitro group reduction procedures.

Protocol 1: Chemoselective Reduction of an Aromatic Nitro Group using Iron in Acetic Acid

This protocol is valued for its simplicity, low cost, and high chemoselectivity, making it suitable for molecules with other reducible functional groups.

Materials:

  • Aromatic nitro compound

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic nitro compound (1.0 eq) and glacial acetic acid.

  • Addition of Iron: While stirring, add iron powder (3.0-5.0 eq) portion-wise to the solution. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude amine, which can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Rapid Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is advantageous for its mild conditions, rapid reaction times, and high yields, avoiding the need for specialized hydrogenation equipment.

Materials:

  • Aromatic or aliphatic nitro compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol or ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (3.0-5.0 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by gas evolution. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with methanol and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad thoroughly with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amine can be purified by standard techniques such as column chromatography, recrystallization, or distillation.

Concluding Remarks for the Practicing Scientist

The reduction of a nitro group is a fundamental transformation with a rich and varied methodological landscape. The optimal choice of reducing agent is dictated by the specific molecular context, with considerations of chemoselectivity, scalability, cost, and safety being of utmost importance. Catalytic hydrogenation remains a powerful and efficient method, particularly for simple substrates. For complex molecules bearing sensitive functional groups, chemoselective methods employing metals like iron or tin, or the milder conditions of transfer hydrogenation, often prove to be superior. As with any synthetic endeavor, careful reaction monitoring and optimization are key to achieving the desired outcome with high fidelity. This guide serves as a foundational resource to aid in the rational selection of a reduction strategy tailored to your specific synthetic goals.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Lejarazo Gómez Eva F., Santos Santos Elvira and Suarez Torres Sara. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(52), 38045-38057. [Link]

  • Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • ResearchGate. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved from [Link]

  • iupac.org. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]_

  • Academia.edu. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Materials Advances. (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]

Sources

A Comparative Guide to the Computational Analysis of Dinitrobenzene Formation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of computational methodologies for elucidating the reaction pathways of dinitrobenzene formation. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a robust and validated understanding of the underlying chemical principles. This document is designed to empower researchers to select and apply the most appropriate computational tools for their specific research needs in understanding and predicting aromatic nitration reactions.

Introduction: The Significance of Dinitrobenzene and the Role of Computational Insight

Dinitrobenzene isomers are fundamental building blocks and intermediates in the synthesis of a wide array of chemical compounds, including dyes, pesticides, and pharmaceuticals. The regioselectivity of the second nitration of nitrobenzene is a critical factor that dictates the final product distribution and, consequently, the efficiency and viability of a synthetic route. Understanding the reaction mechanisms that govern the formation of ortho-, meta-, and para-dinitrobenzene is paramount for process optimization and the rational design of new synthetic strategies.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, are textbook examples of reactions governed by the electronic nature of the aromatic ring and its substituents.[1] The nitro group is a deactivating, meta-directing substituent, which suggests that the meta-isomer should be the major product.[2] However, experimental conditions can influence the product ratios, and a detailed understanding of the transition states and reaction energetics is crucial for accurate predictions.[3]

Computational chemistry offers a powerful lens through which to investigate these transient and often elusive aspects of a chemical reaction.[4] By modeling the potential energy surface, we can identify transition states, calculate activation energies, and predict the most favorable reaction pathways.[4] This guide will compare two prominent computational approaches—Hartree-Fock (HF) theory and Density Functional Theory (DFT)—for the analysis of dinitrobenzene formation, providing both the theoretical underpinnings and practical workflows for their application.

Method 1: The Foundational Approach - Hartree-Fock (HF) Theory

Hartree-Fock is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5] It provides a qualitative understanding of electronic structure and reaction pathways but neglects electron correlation, which can be a significant limitation for quantitative predictions.

Causality Behind the Choice of Hartree-Fock

The primary advantage of the HF method lies in its computational efficiency compared to more sophisticated methods. For large systems or for an initial, qualitative exploration of a reaction pathway, HF can be a valuable starting point. It provides a baseline understanding of the electronic effects at play without the substantial computational cost associated with methods that include electron correlation.

A Self-Validating System: The Hartree-Fock Workflow

A typical workflow for analyzing the dinitrobenzene formation pathway using the Hartree-Fock method involves the following steps:

  • Geometry Optimization of Reactants and Products: The structures of nitrobenzene, the nitronium ion (NO₂⁺), and the three dinitrobenzene isomers (ortho, meta, para) are optimized to find their minimum energy conformations.

  • Transition State (TS) Search: For each isomer, a transition state search is performed to locate the highest energy point along the reaction coordinate leading from the reactants to the Wheland intermediate (a resonance-stabilized carbocation).[1]

  • Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants (nitrobenzene and nitronium ion) to the desired Wheland intermediate.[6][7]

  • Energy Calculation: The single-point energies of all optimized structures (reactants, transition states, and products) are calculated to determine the activation energies and reaction energies.

hf_workflow cluster_pre Pre-calculation Setup cluster_calc Hartree-Fock Calculations cluster_post Analysis A Define Reactants: Nitrobenzene + NO₂⁺ C Geometry Optimization (Reactants & Products) A->C B Define Products: o-, m-, p-Dinitrobenzene B->C D Transition State Search (for each isomer) C->D E Frequency Calculation (Verify TS) D->E Verify one imaginary freq. F IRC Calculation (Confirm Pathway) E->F Confirm connectivity G Single-Point Energy (Calculate Barriers) F->G H Determine Activation Energies G->H I Compare Isomer Pathways H->I

Hartree-Fock workflow for reaction pathway analysis.

While HF provides a foundational understanding, its neglect of electron correlation often leads to an overestimation of activation barriers.

Method 2: The Modern Workhorse - Density Functional Theory (DFT)

Density Functional Theory has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[8] DFT methods include electron correlation by approximating the exchange-correlation energy as a functional of the electron density.

Causality Behind the Choice of DFT

The choice of DFT, and specifically a functional like B3LYP, is driven by the need for more quantitative accuracy than HF can provide, without resorting to the computationally demanding post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2).[9] The B3LYP functional, a hybrid functional, has been shown to provide reliable results for a wide range of organic reactions, including electrophilic aromatic substitutions.[10][11][12]

A Self-Validating System: The DFT Workflow

The workflow for a DFT analysis of dinitrobenzene formation is analogous to the HF workflow but employs a DFT functional and a suitable basis set.

  • Geometry Optimization: Reactants, products, and intermediates are optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[5]

  • Transition State Search: Transition states for the formation of each dinitrobenzene isomer are located using the same DFT method.

  • Frequency Calculation: Verification of the transition states is performed by ensuring the presence of a single imaginary frequency.

  • IRC Calculation: Confirmation that the transition states connect the appropriate reactants and intermediates.

  • Energy Calculation: Single-point energy calculations provide the activation Gibbs free energies.

dft_workflow cluster_pre Pre-calculation Setup cluster_calc DFT Calculations cluster_post Analysis & Prediction A Define Reactants & Products D Geometry Optimization A->D B Choose DFT Functional (e.g., B3LYP) B->D C Choose Basis Set (e.g., 6-311G(d,p)) C->D E Transition State Search D->E F Frequency Calculation E->F G IRC Calculation F->G H Gibbs Free Energy Calculation G->H I Determine Activation Gibbs Free Energies H->I J Predict Isomer Ratios I->J

DFT workflow for reaction pathway analysis.

Comparative Analysis: HF vs. DFT for Dinitrobenzene Formation

The primary distinction between the HF and DFT approaches lies in their treatment of electron correlation. This has a direct impact on the calculated activation energies and, consequently, the predicted product distributions.

Computational MethodKey FeaturesAdvantagesLimitations
Hartree-Fock (HF) Ab initio method, neglects electron correlation.[5]Computationally less expensive, good for initial qualitative analysis.Often overestimates activation barriers, leading to less accurate quantitative predictions.
Density Functional Theory (DFT) with B3LYP Includes electron correlation through an approximate exchange-correlation functional.[8]Good balance of accuracy and computational cost, widely used for organic reactions.[10][11][12]Results can be dependent on the choice of functional.

A study by Domingo et al. using DFT at the B3LYP/6-311G(d,p) level of theory provides valuable quantitative data for the nitration of nitrobenzene.[5] The calculated activation Gibbs free energies for the formation of the ortho, meta, and para isomers allow for a direct comparison of the reaction pathways.

Dinitrobenzene IsomerCalculated Activation Gibbs Free Energy (kcal/mol) at B3LYP/6-311G(d,p)[5]
ortho16.6
meta15.1
para17.7

These results clearly indicate that the formation of the meta-dinitrobenzene isomer has the lowest activation barrier, which is consistent with the directing effect of the nitro group.[2][5] The calculated energy differences can be used to estimate the product distribution under kinetic control.

Experimental Protocols: A Step-by-Step Guide to DFT Calculations

The following provides a generalized protocol for performing a DFT-based analysis of the nitration of nitrobenzene using a computational chemistry package like Gaussian.

Step 1: Building the Input Structures

  • Launch a molecular modeling program (e.g., GaussView).

  • Build the structures for nitrobenzene and the nitronium ion (NO₂⁺).

  • For the transition state search, create an initial guess structure by placing the nitronium ion near the desired position of attack (ortho, meta, or para) on the nitrobenzene ring.

Step 2: Geometry Optimization of Reactants

  • For nitrobenzene, set up a geometry optimization and frequency calculation using the B3LYP functional and 6-311G(d,p) basis set.

  • Specify the charge (0) and multiplicity (singlet).

  • Submit the calculation.

  • Repeat for the nitronium ion (charge +1, multiplicity singlet).

Step 3: Transition State Search

  • Using the initial guess structure for the transition state, set up a transition state optimization calculation (e.g., Opt=TS).

  • Use the same functional and basis set as in the geometry optimizations.

  • Specify the appropriate charge (+1) and multiplicity (singlet).

  • Submit the calculation.

Step 4: Transition State Verification and Pathway Confirmation

  • Perform a frequency calculation on the optimized transition state structure. A single imaginary frequency confirms a true transition state.

  • Perform an IRC calculation to ensure the transition state connects the reactants to the desired Wheland intermediate.[6][7]

Step 5: Product Optimization and Energy Profile Generation

  • Optimize the geometry of the resulting Wheland intermediate and the final dinitrobenzene product.

  • Calculate the single-point energies of all optimized structures (reactants, transition state, intermediate, and product) to construct the reaction energy profile.

Conclusion: Guiding Future Research

This guide has provided a comparative overview of Hartree-Fock and Density Functional Theory for the computational analysis of dinitrobenzene formation. The superior accuracy of DFT, particularly with hybrid functionals like B3LYP, in capturing electron correlation effects makes it the preferred method for obtaining quantitative insights into reaction pathways and predicting product regioselectivity.[5]

The provided workflow and experimental protocol offer a practical framework for researchers to apply these powerful computational tools to their own systems of interest. By understanding the causality behind the choice of computational methods and adhering to a self-validating workflow, scientists can confidently elucidate complex reaction mechanisms, paving the way for the rational design of more efficient and selective chemical syntheses.

References

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

  • Møller, C., & Plesset, M. S. (1934). Note on an Approximation Treatment for Many-Electron Systems. Physical Review, 46(7), 618–622. [Link]

  • Domingo, L. R., & Pérez, P. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. ChemistrySelect, 4(45), 13313-13319. [Link]

  • Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Fukui, K. (1981). The path of chemical reactions - the IRC approach. Accounts of Chemical Research, 14(12), 363–368. [Link]

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Szabo, A., & Ostlund, N. S. (1996). Modern Quantum Chemistry: Introduction to Advanced Electronic Structure Theory.
  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.
  • Jensen, F. (2017).
  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
  • Gonzalez, C., & Schlegel, H. B. (1989). An improved algorithm for reaction path following. The Journal of Chemical Physics, 90(4), 2154–2161. [Link]

  • Schlegel, H. B. (2003). Exploring potential energy surfaces for chemical reactions: an overview of some practical methods. Journal of Computational Chemistry, 24(12), 1514–1527. [Link]

  • Levine, I. N. (2009). Quantum Chemistry.
  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • Pople, J. A., Head-Gordon, M., & Raghavachari, K. (1987). Quadratic configuration interaction. A general technique for determining electron correlation energies. The Journal of Chemical Physics, 87(10), 5968–5975. [Link]

  • Eyring, H. (1935). The Activated Complex in Chemical Reactions. The Journal of Chemical Physics, 3(2), 107–115. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]

  • Grimme, S. (2006). Semiempirical GGA-type density functional constructed with a long-range dispersion correction. Journal of Computational Chemistry, 27(15), 1787–1799. [Link]

  • Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Methods. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724–728. [Link]

  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654. [Link]

  • Frisch, M. J., Pople, J. A., & Binkley, J. S. (1984). Self‐consistent molecular orbital methods 25. Supplementary functions for Gaussian basis sets. The Journal of Chemical Physics, 80(7), 3265–3269. [Link]

  • Rassolov, V. A., Pople, J. A., Ratner, M. A., & Windus, T. L. (1998). 6-31G* basis set for third-row atoms. The Journal of Chemical Physics, 109(4), 1223–1229. [Link]

  • Petersson, G. A., Bennett, A., Tensfeldt, T. G., Al-Laham, M. A., Shirley, W. A., & Mantzaris, J. (1988). A complete basis set model chemistry. I. The total energies of closed-shell atoms and hydrides of the first-row elements. The Journal of Chemical Physics, 89(4), 2193–2218. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene. As a substituted nitroaromatic compound, this chemical presents specific hazards that demand a systematic and informed approach to laboratory operations. This document moves beyond a simple checklist to provide the causal reasoning behind each safety protocol, ensuring that your work is not only compliant but also fundamentally secure. Our goal is to empower you with the knowledge to build a self-validating system of safety for every procedure involving this compound.

Understanding the Hazard Profile: The 'Why' Behind the 'How'

This compound is a solid organic compound that requires careful handling due to its combination of functional groups. Its hazard profile is rooted in its corrosivity, potential for serious skin and eye damage, and risks associated with its combustion byproducts.

  • Dermal and Ocular Corrosivity : Direct contact with the substance can be severely damaging.[1] On the skin, it may cause blistering and progressive ulceration if not treated immediately.[1] For the eyes, the risk is even more severe, with the potential for corneal burns and permanent damage.[1]

  • Respiratory Irritation : As a solid, there is a risk of generating dust during handling.[1] Inhaling these particles can lead to respiratory tract irritation, characterized by a burning sensation in the throat, coughing, and wheezing.[1]

  • Systemic Toxicity Potential : Aromatic nitro compounds as a class are known to pose risks of systemic effects, such as methemoglobinemia, a condition that impairs the blood's oxygen-carrying capacity.[2][3] Symptoms can include bluish skin, headache, dizziness, and nausea.[2][3]

  • Combustion Hazards : In the event of a fire, this compound emits highly toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride (HF).[1] The presence of the trifluoromethyl group is the source of the hazardous hydrogen fluoride.

Understanding these risks is the first step in creating a safe experimental environment. Every subsequent protocol is a direct countermeasure to these inherent hazards.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The following equipment provides a comprehensive barrier against the primary routes of exposure.

Body Part Required Protection Rationale and Specifications
Eyes & Face Tightly-fitting Safety Goggles & Face ShieldStandard safety glasses are insufficient. Tightly-fitting goggles are essential to protect against dust particles and splashes.[1] A face shield should be worn over the goggles to provide a secondary layer of protection for the entire face from this corrosive substance.[4][5] All eye and face protection must be ANSI Z87.1 compliant.[5]
Hands Chemical-Resistant GlovesProtective gloves are mandatory to prevent direct skin contact.[1][4] Given the aromatic nature of the compound, nitrile or butyl rubber gloves are recommended.[5] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[5]
Body Laboratory CoatA protective lab coat shields your skin and personal clothing from accidental spills.[1][6] For enhanced protection, a flame-resistant coat is recommended due to the potential combustion hazards.[5]
Feet Closed-toe ShoesNever work in a laboratory with open-toed shoes. Closed-toe shoes made of a chemical-resistant material protect your feet from spills.[5][7]
Respiratory Use within a Fume Hood / Emergency Respirator AccessAll handling must occur within a certified chemical fume hood to control dust and vapors.[1] For emergency situations like a large spill or fire, a self-contained breathing apparatus (SCBA) must be readily available.[1] If a fume hood is not available, a NIOSH-approved respirator with a particle filter is required.[1][8]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow minimizes risk at every stage of handling. This process is designed to be a self-validating system, where proceeding to the next step is contingent on the successful and safe completion of the previous one.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Handling prep_hood 1. Verify Fume Hood Functionality prep_safety 2. Confirm Eyewash/Shower Accessibility prep_hood->prep_safety prep_ppe 3. Assemble All Required PPE prep_safety->prep_ppe don_ppe 4. Don Full PPE (Coat, Goggles, Gloves) prep_ppe->don_ppe handle 5. Handle Chemical in Hood - Avoid dust generation - Keep container closed don_ppe->handle decon 6. Decontaminate Work Area handle->decon dispose 7. Segregate & Label Waste decon->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe store 9. Return Chemical to Secure Storage doff_ppe->store

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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2-Methoxy-1-nitro-4-(trifluoromethyl)benzene
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2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.